Product packaging for Ilimaquinone(Cat. No.:CAS No. 71678-03-0)

Ilimaquinone

Cat. No.: B159049
CAS No.: 71678-03-0
M. Wt: 358.5 g/mol
InChI Key: JJWITJNSXCXULM-YVUMSICPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ilimaquinone is a prenylquinone and a member of monohydroxy-1,4-benzoquinones. It has a role as a metabolite.
This compound has been reported in Verongula rigida, Dactylospongia elegans, and other organisms with data available.
structure given in first source;  isolated from the Red Sea sponge Smenospongia;  inhibits the RNase H. activity of HIV-1 reverse transcriptase
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B159049 Ilimaquinone CAS No. 71678-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWITJNSXCXULM-YVUMSICPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221909
Record name Illimaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71678-03-0
Record name Ilimaquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71678-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illimaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILIMAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin and Scientific Journey of Ilimaquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ilimaquinone, a sesquiterpenoid quinone of marine origin, has garnered significant attention from the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth exploration of the origins of this compound, from its initial discovery in the marine ecosystem to its chemical synthesis and the elucidation of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] Since its initial discovery, this vibrant red metabolite has been identified in several other species of marine sponges, including Dactylospongia elegans, Smenospongia aurea, S. cerebriformis, and Verongula rigida.[1][3][4][5] Marine sponges are sessile invertebrates known for producing a vast array of secondary metabolites, many of which are believed to be biosynthesized by symbiotic microorganisms.[6][7]

The initial structural assignment of this compound was later revised in 1987 by Capon and colleagues, who corrected the stereochemistry through detailed spectroscopic analysis.[1][8] This highlights the complexity of elucidating the precise three-dimensional structure of novel natural products.

Chemical Structure and Properties

This compound (IQ) is classified as a merosesquiterpene, indicating that its structure is derived from mixed biosynthetic pathways.[1] Its chemical architecture features a sesquiterpene core, specifically a 4,9-friedodrimane skeleton with four stereocenters, linked to a 2-hydroxy-5-methoxy-1,4-benzoquinone ring.[1][9] This quinone moiety is the primary chromophore, responsible for the compound's characteristic red color, and is central to its chemical reactivity and biological activity.[1]

PropertyValueReference
Chemical Formula C₂₂H₃₀O₄[1]
Molar Mass 358.478 g·mol⁻¹[1]
Class Sesquiterpenoid Quinone[1]
CAS Number 71678-03-0[1]

Chemical Synthesis

The compelling biological profile of this compound has motivated numerous research groups to pursue its total synthesis. The first complete synthesis was reported in 1995.[2][8] Synthetic strategies are crucial not only for confirming the structure of the natural product but also for providing a renewable source for further biological investigation and the creation of novel analogs.

Key synthetic approaches have included:

  • Attachment of the Quinone Moiety to a Drimane Skeleton : One common strategy involves the alkylation of an enone derivative of the drimane skeleton with a suitably substituted benzyl bromide, which serves as the precursor to the quinone ring.[9][10] Subsequent oxidation, often using ceric ammonium nitrate (CAN), generates the final quinone structure.[9][10]

  • Radical Decarboxylation and Quinone Addition : An alternative methodology employs a novel radical decarboxylation of a thiohydroxamic acid derivative, which then adds to a benzoquinone.[11][12] This method provides a direct route to assemble the core structure, with final functionalization steps leveraging the electronic effects of a residual thiopyridyl group to achieve the desired regiochemistry.[11][12]

Mechanism of Biological Activity

The biological effects of this compound are largely attributed to the reactivity of its benzoquinone ring, which primarily operates through two distinct mechanisms.[1]

  • Redox Cycling : The quinone moiety can undergo a one-electron reduction, mediated by cellular reductants like NAD(P)H, to form a semiquinone radical.[1] This radical can then react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS), such as superoxide anions.[1] The resulting oxidative stress can disrupt cellular signaling and induce apoptosis.[1]

  • Nucleophilic (Michael) Addition : The electrophilic positions on the quinone ring are susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins or glutathione.[1] This covalent modification can lead to the inactivation of key enzymes and interfere with critical protein functions and interactions.[1]

These fundamental mechanisms translate into a wide array of observed cellular effects, including the disruption of the Golgi apparatus, induction of apoptosis through mitochondrial pathways, and modulation of key signaling cascades.[2][3][13][14]

Ilimaquinone_Mechanism_of_Action cluster_0 Redox Cycling cluster_1 Michael Addition IQ_redox This compound (Quinone) Semiquinone Semiquinone Radical IQ_redox->Semiquinone e⁻ Reduction (e.g., NAD(P)H) Semiquinone->IQ_redox O₂ ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress IQ_michael This compound (Electrophile) Covalent_Adduct Covalent Protein Modification IQ_michael->Covalent_Adduct Protein_Thiol Protein-SH (Nucleophile) Protein_Thiol->Covalent_Adduct Protein_Inactivation Protein Inactivation Covalent_Adduct->Protein_Inactivation

Fig. 1: Dual mechanisms of this compound's biological activity. (Max-Width: 760px)

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects by intervening in several critical cellular signaling pathways.

  • Mitochondrial-Mediated Apoptosis : Studies in human colorectal carcinoma cells (HCT-116) demonstrate that this compound induces apoptosis by decreasing the mitochondrial membrane potential.[13] This leads to the activation of initiator caspase-9 and executioner caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[13]

  • GADD153 (CHOP) Upregulation : In prostate cancer cells, this compound's antiproliferative effect is linked to the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[2][14] This transcription factor is a key component of the endoplasmic reticulum stress response that can lead to cell cycle arrest and apoptosis.

  • Wnt/β-catenin Pathway Inhibition : In multiple myeloma cells, this compound has been shown to inhibit β-catenin response transcription by down-regulating the levels of intracellular β-catenin.[3] This degradation of β-catenin suppresses the expression of target genes like cyclin D1 and c-myc, thereby inhibiting cell proliferation.[3]

  • Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition : this compound can inhibit PDK1, an enzyme that is highly expressed in many cancers and plays a crucial role in the Warburg effect (aerobic glycolysis).[5][15] By inhibiting PDK1, this compound reduces the phosphorylation of its substrate PDHA1, which is proposed to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS and apoptosis.[5]

Mitochondrial_Apoptosis_Pathway IQ This compound Mito Mitochondrion IQ->Mito Acts on Bcl2 Bcl-2 IQ->Bcl2 Inhibits MMP ↓ ΔΨm (Membrane Potential Depolarization) Mito->MMP Bcl2->Mito Regulates Casp9 Caspase-9 (Initiator) MMP->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: this compound-induced mitochondrial apoptosis pathway. (Max-Width: 760px)

Quantitative Biological Data

The cytotoxicity of this compound has been evaluated against a range of human cancer cell lines. The data consistently demonstrates potent antiproliferative activity.

Cell LineCancer TypeActivity MetricValue (µM)Reference
PC-3Prostate CancerGI₅₀2.6[2]
LNCaPProstate CancerGI₅₀4.6[2]
DU-145Prostate CancerGI₅₀5.8[2]
A549Non-small Cell Lung CancerGI₅₀~5[14]
Hep3BHepatocellular CarcinomaGI₅₀~5[14]
HCT-116Colorectal CarcinomaIC₅₀~10-20 (Time dependent)[13]
RPMI-8226Multiple MyelomaIC₅₀~5-10[3]

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.

Experimental Protocols

Isolation of this compound from Marine Sponge

This protocol is a generalized procedure based on descriptions of marine natural product isolation.[3]

  • Extraction : Freeze-dried and ground sponge material (e.g., Smenospongia aurea) is exhaustively extracted with an organic solvent such as ethanol or methanol at room temperature.

  • Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation : The fraction containing this compound (typically the less polar ethyl acetate or hexane fractions) is subjected to further purification. This involves multiple steps of chromatography.

    • Silica Gel VLC/Column Chromatography : The active fraction is first separated using vacuum liquid chromatography (VLC) or a gravity column over silica gel, eluting with a gradient of solvents (e.g., hexane/acetone).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • HPLC Purification : Fractions enriched with this compound are pooled and purified to homogeneity using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with an isocratic mobile phase like methanol/water.[3]

  • Structure Elucidation : The pure compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison to literature data.

Isolation_Workflow Sponge Marine Sponge Material (e.g., Smenospongia) Extraction Solvent Extraction (e.g., Ethanol) Sponge->Extraction Partition Solvent-Solvent Partitioning Extraction->Partition Crude Extract VLC Silica Gel Column Chromatography Partition->VLC Active Fraction HPLC Reversed-Phase HPLC VLC->HPLC Enriched Fractions Pure_IQ Pure this compound HPLC->Pure_IQ Analysis Spectroscopic Analysis (NMR, MS) Pure_IQ->Analysis Structure Confirmation

Fig. 3: General workflow for the isolation of this compound. (Max-Width: 760px)
Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[13]

  • Cell Seeding : Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The cells are then incubated for a specified time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[13]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses this compound's effect on mitochondrial integrity, a key event in apoptosis.[13]

  • Cell Culture and Treatment : HCT-116 cells are grown on coverslips or in multi-well plates and treated with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Staining : The cells are washed with phosphate-buffered saline (PBS) and then incubated with a cationic, lipophilic fluorescent dye such as JC-1 or Rhodamine 123 in the dark.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

    • In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Imaging/Quantification : The cells are washed again to remove excess dye. The change in fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer.

  • Analysis : A shift from red to green fluorescence (in the case of JC-1) in the treated cells compared to the control cells indicates a loss of mitochondrial membrane potential, signifying mitochondrial-mediated apoptosis.

References

The Discovery of Ilimaquinone: A Technical Guide to a Marine Sponge-Derived Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ilimaquinone, a sesquiterpenoid quinone first isolated from the marine sponge Hippospongia metachromia, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its promising anticancer properties. Detailed experimental protocols for its extraction and purification, along with key bioassays to evaluate its efficacy, are presented. Furthermore, this guide delves into the molecular mechanisms of action of this compound, particularly its ability to induce apoptosis through the activation of the p53 tumor suppressor pathway and its sensitization of cancer cells to TRAIL-induced cell death. Quantitative data on its cytotoxic effects against various cancer cell lines are summarized, and its impact on cellular signaling pathways is visualized through detailed diagrams. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this marine natural product.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with a wide range of biological activities.[1] Among these, this compound, a sesquiterpenoid quinone, has emerged as a particularly promising compound. First isolated in 1979 from the Hawaiian sponge Hippospongia metachromia, it has since been identified in other sponge species, including Dactylospongia elegans and Halichondria species.[1]

This compound's chemical structure features a unique 4,9-friedodrimane skeleton linked to a 2,5-dioxygenated benzoquinone moiety.[1] This structure is responsible for its characteristic red color and, more importantly, its diverse bioactivities, which include anti-HIV, antimicrobial, anti-inflammatory, and potent anticancer effects. The quinone ring is a key functional feature, participating in redox cycling and nucleophilic addition reactions, which are believed to be central to its mechanism of action.[1] This guide provides a detailed exploration of the scientific knowledge surrounding this compound, from its discovery to its potential as a therapeutic agent.

Isolation and Purification of this compound

The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from the marine sponge Hippospongia metachromia. This protocol is a synthesized methodology based on established natural product chemistry techniques.

Sponge Collection and Preparation
  • Collection: Specimens of Hippospongia metachromia are collected by scuba diving.

  • Storage: Immediately after collection, the sponge material is frozen to prevent degradation of the secondary metabolites.

  • Preparation: The frozen sponge is cut into small pieces and then lyophilized (freeze-dried) to remove water. The dried sponge material is then ground into a fine powder to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered sponge material is extracted exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. This process is typically repeated three times to ensure complete extraction of the metabolites.

  • Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation (Column Chromatography):

    • The crude extract is subjected to column chromatography on silica gel.

    • A solvent gradient is used for elution, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc). .

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fine Purification (High-Performance Liquid Chromatography - HPLC):

    • Fractions enriched with this compound are pooled, concentrated, and further purified by reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound (IQ) and 5-epi-Ilimaquinone (EPI) against various cancer cell lines.
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compoundHCT-116Colorectal CarcinomaNot specified[2]
This compoundRKOColon CancerNot specified[2][3]
5-epi-Ilimaquinone501MelMelanoma1.72 (72h)Not specified

Note: This table is a compilation of data from various sources and experimental conditions may vary.

Experimental Protocols for Bioactivity Assessment

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the activation of p53.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution of a cell population.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting cellular processes.

Activation of the p53 Signaling Pathway

This compound has been shown to activate the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.[3][4] This activation is achieved through the phosphorylation of p53 at the Serine 15 residue, which leads to its stabilization and accumulation in the nucleus.[2][3][5] Activated p53 then transcriptionally upregulates its target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax, leading to the initiation of the intrinsic apoptotic cascade.[2]

G cluster_0 This compound-Induced p53 Activation Pathway This compound This compound p53 p53 (inactive) This compound->p53 Induces Phosphorylation p_p53 p-p53 (Ser15) (active) p53->p_p53 Phosphorylation (Stabilization) p21 p21 p_p53->p21 Upregulates Bax Bax p_p53->Bax Upregulates CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Induces Apoptosis Apoptosis Bax->Apoptosis Initiates

This compound activates the p53 pathway leading to cell cycle arrest and apoptosis.
Sensitization to TRAIL-Induced Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent because it selectively induces apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. This compound has been shown to sensitize resistant cancer cells to TRAIL-induced apoptosis.[6] This sensitization occurs through the generation of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways.[6] This cascade leads to the upregulation of the transcription factor CHOP, which then increases the expression of the TRAIL death receptors DR4 and DR5 on the cell surface, ultimately enhancing the apoptotic signal.[6]

G cluster_1 This compound Sensitization to TRAIL-Induced Apoptosis This compound This compound ROS ROS This compound->ROS Generates ERK_p38 ERK / p38 MAPK ROS->ERK_p38 Activates CHOP CHOP ERK_p38->CHOP Upregulates DR4_DR5 DR4 / DR5 CHOP->DR4_DR5 Increases Expression Apoptosis Apoptosis DR4_DR5->Apoptosis Initiates TRAIL TRAIL TRAIL->DR4_DR5 Binds to

This compound enhances TRAIL-induced apoptosis by upregulating death receptors.

Conclusion

This compound, a marine sponge-derived sesquiterpenoid quinone, stands out as a compelling candidate for further investigation in the field of oncology. Its potent cytotoxic effects against a range of cancer cell lines, coupled with its multifaceted mechanisms of action, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, offering detailed protocols and insights into its molecular interactions. The ability of this compound to activate the p53 tumor suppressor pathway and to sensitize cancer cells to TRAIL-induced apoptosis highlights its potential to overcome drug resistance and enhance the efficacy of existing cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound and its analogues in the treatment of cancer. The continued exploration of marine natural products like this compound holds great promise for the discovery of novel and effective anticancer agents.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ilimaquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological activities of ilimaquinone, a marine-derived sesquiterpenoid quinone with significant potential in drug discovery.

Chemical Structure and Properties

This compound is a natural product first isolated from the marine sponge Hippospongia metachromia. Its structure features a unique 4,9-friedodrimane skeleton fused to a benzoquinone ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione[1]
Molecular Formula C₂₂H₃₀O₄[1]
Molar Mass 358.47 g/mol [1]
CAS Number 71678-03-0[1]
Appearance Red solid
Solubility Soluble in DMSO

Stereochemistry

The stereochemistry of this compound was initially misassigned and later revised. The correct absolute configuration of the four stereocenters in the decalin ring system is crucial for its biological activity.

Table 2: Absolute Stereochemistry of this compound

StereocenterConfiguration
C1R
C2S
C4aS
C8aS

This compound naturally co-occurs with its epimer, epi-ilimaquinone. The stereochemical difference lies in the configuration at one of the stereocenters within the decalin ring, which influences its pharmacokinetic properties.

Quantitative Biological Data

This compound exhibits a range of biological activities, including anticancer, anti-HIV, and anti-inflammatory effects. Its cytotoxic and pharmacokinetic properties have been quantitatively assessed.

Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (μM)
PC-3Prostate Cancer2.6
DU145Prostate Cancer5.8
LNCaPProstate Cancer4.6
MG63Osteosarcoma4.9
A549Non-small cell lung cancer4.1
Hep3BHepatocellular carcinoma12.0
HCT-116Colorectal Carcinoma17.89[2]

Table 4: Pharmacokinetic Parameters of this compound and Epi-ilimaquinone in Rats

ParameterThis compoundEpi-ilimaquinone
Administration IntravenousOral
Dose 10 mg/kg20 mg/kg
Cₘₐₓ (μg/mL) -0.94 ± 0.19
AUC (μg·h/mL) 3.39 ± 0.61-
Clearance (L/h/kg) --
Elimination Half-life (h) 1.21.2
Absolute Bioavailability (%) -38

Experimental Protocols

The following are summaries of key experimental protocols related to this compound. For complete and detailed procedures, please refer to the cited literature.

Stereoselective Total Synthesis of (-)-Ilimaquinone

The total synthesis of (-)-ilimaquinone has been achieved through various routes. One notable method involves a radical decarboxylation and quinone addition strategy.[3][4]

Summary of the Synthetic Protocol by Ling et al. (2002):

The synthesis commences with the preparation of a thiohydroxamic acid derivative from a suitable carboxylic acid precursor derived from a chiral starting material to establish the desired stereochemistry of the decalin core. This derivative then undergoes a photochemical radical decarboxylation in the presence of benzoquinone. The resulting radical intermediate adds to the benzoquinone to form the core structure of this compound. Subsequent steps involve the regioselective introduction of the methoxy and hydroxyl groups onto the quinone ring, leveraging the electronic effects of the thiopyridyl group, followed by final functional group manipulations to yield (-)-ilimaquinone. The synthetic route is designed to be efficient and scalable, avoiding the use of protecting groups in the later stages.[3]

Disclaimer: This is a simplified summary. The original publication by Ling et al. should be consulted for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.

Determination of Absolute Stereochemistry

The absolute stereochemistry of this compound was revised based on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in conjunction with chemical degradation studies.

Summary of Spectroscopic Analysis:

The initial structural elucidation of this compound led to an incorrect assignment of its stereochemistry. Later studies involved detailed 1D and 2D NMR experiments (such as COSY, HMQC, and NOESY) on the natural product and its derivatives. These experiments allowed for the unambiguous assignment of the relative stereochemistry of the four chiral centers in the decalin ring system. The absolute stereochemistry was then established by comparing the experimental CD spectrum of a degradation product with that of a known compound, or through the application of Mosher's method on a suitable derivative. The revised stereochemistry was further confirmed by the total synthesis of the natural product with the correct absolute configuration.

Disclaimer: This is a general summary of the approach. The specific details of the spectroscopic data and their interpretation can be found in the original research articles on the stereochemical revision of this compound.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

GADD153_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress GADD153 GADD153 (CHOP) Upregulation & Nuclear Translocation Cellular_Stress->GADD153 G1_Arrest G1 Phase Cell Cycle Arrest GADD153->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound-induced GADD153-mediated apoptosis.

TRAIL_Sensitization_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS ERKp38 ERK / p38 MAPK Activation ROS->ERKp38 CHOP CHOP Upregulation ERKp38->CHOP DR4_DR5 Death Receptor 4 (DR4) & Death Receptor 5 (DR5) Upregulation CHOP->DR4_DR5 Caspase8 Caspase-8 Activation DR4_DR5->Caspase8 binding TRAIL TRAIL TRAIL->DR4_DR5 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound sensitization to TRAIL-induced apoptosis.

Mitochondrial_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 Downregulation This compound->Bcl2 Mito_Dysfunction Mitochondrial Dysfunction Bcl2->Mito_Dysfunction Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial-mediated apoptosis.

References

The Biological Activities of Ilimaquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilimaquinone, a sesquiterpenoid quinone originally isolated from marine sponges, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug discovery.

Introduction

This compound is a marine-derived natural product that has demonstrated a broad spectrum of biological activities.[1] Its unique chemical structure, featuring a quinone moiety, is believed to be central to its diverse pharmacological effects.[2] This document synthesizes the current understanding of this compound's mechanisms of action, providing a foundation for further investigation and potential therapeutic development.

Anticancer Activity

This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][3] Its anticancer activity is mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis via several distinct signaling pathways.

Cytotoxicity and Anti-proliferative Effects

This compound has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several cell lines are summarized in the table below.

Cell LineCancer TypeAssayIC50 / GI50 (µM)Reference(s)
Human Cancer Cell Lines
PC-3Prostate CancerSRBGI50: 2.6[4]
LNCaPProstate CancerSRBGI50: 4.6[4]
A549Non-small Cell Lung CancerMTTGI50: 10.5[5]
Hep3BHepatocellular CarcinomaSRBNot specified[3]
HCT-116Colorectal CarcinomaMTTIC50: 17.89[6]
DLD-1Colorectal CarcinomaMTTGI50: 50.16[5]
RKOColorectal CarcinomaMTTGI50: 37.3[5]
Murine Cancer Cell Lines
LLCLewis Lung CarcinomaMTTGI50: 8.612[5]
Mechanisms of Anticancer Action

This compound induces apoptosis in cancer cells through the upregulation and nuclear translocation of the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as C/EBP homologous protein (CHOP).[2][4] This pathway is a key component of the endoplasmic reticulum (ER) stress response. This compound's pro-apoptotic effect is significantly reduced in cells where GADD153 expression is suppressed.[2]

GADD153_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress GADD153 GADD153/CHOP Upregulation & Nuclear Translocation ER_Stress->GADD153 Apoptosis Apoptosis GADD153->Apoptosis TRAIL_Sensitization_Pathway This compound This compound ROS ROS Generation This compound->ROS ERK ERK Activation ROS->ERK p38 p38 MAPK Activation ROS->p38 CHOP CHOP Upregulation ERK->CHOP p38->CHOP DR4_DR5 DR4 & DR5 Upregulation CHOP->DR4_DR5 TRAIL_Apoptosis TRAIL-Induced Apoptosis DR4_DR5->TRAIL_Apoptosis PDK1_Inhibition_Pathway This compound This compound PDK1 PDK1 This compound->PDK1 PDH_p Phosphorylated PDH (Inactive) PDK1->PDH_p Inhibits PDH Pyruvate Dehydrogenase (Active) OxPhos Oxidative Phosphorylation PDH->OxPhos Glycolysis Aerobic Glycolysis PDH_p->Glycolysis Mito_ROS Mitochondrial ROS OxPhos->Mito_ROS Apoptosis Apoptosis Mito_ROS->Apoptosis Wnt_Pathway_Inhibition This compound This compound beta_catenin_degradation β-catenin Degradation This compound->beta_catenin_degradation beta_catenin β-catenin beta_catenin_degradation->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (Cyclin D1, c-myc) TCF_LEF->Target_Genes Proliferation_Apoptosis Cell Proliferation Inhibition & Apoptosis Induction Target_Genes->Proliferation_Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays Cell_Plating Cell Plating Ilimaquinone_Treatment This compound Treatment Cell_Plating->Ilimaquinone_Treatment Cytotoxicity_Assay Cytotoxicity/Viability (SRB, MTT) Ilimaquinone_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis (Annexin V/PI, JC-1) Ilimaquinone_Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Ilimaquinone_Treatment->Western_Blot

References

The Cellular Mechanism of Action of Ilimaquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilimaquinone (IQ), a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia, has emerged as a compound of significant interest in cancer research.[1] Its multifaceted mechanism of action at the cellular level, targeting fundamental processes such as Golgi apparatus integrity, cell cycle progression, and key signaling pathways, underscores its potential as a novel anti-cancer agent. This technical guide provides an in-depth overview of the cellular and molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values.

Cell LineCancer TypeValue (µM)Assay TypeReference
A549Non-small cell lung cancer1.8GI50[2]
DLD-1Colorectal cancer3.6GI50[2]
RKOColorectal cancer4.2GI50[2]
LLCLewis Lung Carcinoma6.8GI50[2]
PC-3Prostate Cancer10.1IC50[3]
HCT-116Colorectal Carcinoma17.89IC50[4]
MCF-7Breast Cancer10.6IC50[3]
MDA-MB-231Breast Cancer13.5IC50[3]
SCC4Oral Squamous Cell Carcinoma7.5IC50[3]
SCC2095Oral Squamous Cell Carcinoma8.5IC50[3]

Core Cellular Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single target but rather to its ability to disrupt multiple, interconnected cellular processes. The primary mechanisms identified to date include the induction of Golgi apparatus vesiculation, activation of apoptotic pathways, cell cycle arrest, and modulation of critical signaling networks.

Golgi Apparatus Vesiculation

A hallmark of this compound's cellular activity is its ability to induce the complete and reversible vesiculation of the Golgi apparatus.[5] This disruption of the Golgi complex inhibits protein transport along the secretory pathway, although transport from the endoplasmic reticulum (ER) to the vesiculated Golgi membranes remains unaffected.[5] The process is microtubule-independent and distinct from the effects of other Golgi-disrupting agents like Brefeldin A, as it does not cause retrograde transport of Golgi enzymes into the ER.[5] While this was one of the first observed effects of this compound, some studies suggest that the inhibition of cancer cell growth may not be solely through Golgi fragmentation.[6]

G_Golgi_Vesiculation This compound This compound Golgi Intact Golgi Apparatus This compound->Golgi Induces BetaCOP_ARF Prevents association of β-COP and ARF This compound->BetaCOP_ARF Vesicles Vesiculated Golgi Membranes (VGMs) Golgi->Vesicles Fragmentation ProteinTransport Inhibition of intra-Golgi protein transport Vesicles->ProteinTransport BetaCOP_ARF->Golgi Affects integrity

This compound-induced Golgi apparatus vesiculation.
Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is often preceded by cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cells from proliferating.[3][6]

Apoptosis Induction: The apoptotic response to this compound is multifaceted and involves:

  • Mitochondrial-mediated pathway: this compound can trigger the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[4]

  • Death Receptor Upregulation: It can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[7]

  • p53 Activation: this compound stabilizes and activates the p53 tumor suppressor protein, a key regulator of apoptosis.[8]

Cell Cycle Arrest: this compound has been shown to induce a G1 phase arrest in the cell cycle.[6] This arrest is associated with the upregulation of cell cycle inhibitors like p21WAF1/CIP1.[8]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on several critical signaling pathways.

This compound activates the p53 pathway by promoting the phosphorylation of p53 at Serine 15. This phosphorylation prevents its degradation, leading to p53 accumulation.[8] Activated p53 then upregulates the expression of its target genes, such as p21, which mediates cell cycle arrest, and Bax, which promotes apoptosis.[8]

G_p53_Pathway This compound This compound p53_Ser15 p53 Phosphorylation (Ser15) This compound->p53_Ser15 Promotes p53 p53 Accumulation and Activation p53_Ser15->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Activation of the p53 signaling pathway by this compound.

This compound treatment can lead to the generation of reactive oxygen species (ROS).[7] This increase in ROS activates the extracellular-signal regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[7] These kinases, in turn, lead to the upregulation of the transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[6][7] CHOP then promotes the expression of death receptors DR4 and DR5, sensitizing the cells to apoptosis.[7]

G_ROS_MAPK_CHOP_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS ERK_p38 ERK and p38 MAPK Activation ROS->ERK_p38 CHOP CHOP (GADD153) Upregulation ERK_p38->CHOP DR4_DR5 DR4 and DR5 Upregulation CHOP->DR4_DR5 Apoptosis Enhanced TRAIL-induced Apoptosis DR4_DR5->Apoptosis

This compound-activated ROS-ERK/p38 MAPK-CHOP pathway.

Recent studies have identified this compound as a novel inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[9] PDK1 is a key enzyme in the Warburg effect, a metabolic characteristic of many cancer cells, where it promotes aerobic glycolysis. By inhibiting PDK1, this compound reduces the phosphorylation of the pyruvate dehydrogenase (PDH) E1α subunit, thereby reactivating the PDH complex.[9] This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, increased mitochondrial ROS production, and subsequent apoptosis.[9] Computational modeling suggests that this compound interferes with the ATP-binding pocket of PDK1.[9]

G_PDK1_Inhibition This compound This compound PDK1 PDK1 This compound->PDK1 Inhibits PDH PDH Complex PDK1->PDH Inactivates (by phosphorylation) Glycolysis Aerobic Glycolysis (Warburg Effect) PDK1->Glycolysis Promotes OxPhos Oxidative Phosphorylation PDH->OxPhos Promotes Mito_ROS Mitochondrial ROS OxPhos->Mito_ROS Leads to Apoptosis Apoptosis Mito_ROS->Apoptosis

Inhibition of PDK1 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvest: Harvest approximately 1 x 10^6 cells after treatment with this compound.[10]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[11]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[10]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. DNA content is measured by the fluorescence intensity of the PI.[10]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After treatment, collect both the adherent and floating cells. Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-caspase-3, anti-CHOP) overnight at 4°C.

  • Washing: Wash the membrane several times with washing buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Experimental Workflow

A typical workflow for investigating the cellular mechanism of action of this compound is depicted below.

G_Experimental_Workflow Start Start: Treat Cancer Cells with this compound MTT Cell Viability Assay (MTT) Start->MTT CellCycle Cell Cycle Analysis (PI Staining) Start->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis WesternBlot Western Blot Analysis (Key Proteins) Start->WesternBlot Microscopy Microscopy (Golgi Staining) Start->Microscopy IC50 Determine IC50/GI50 MTT->IC50 Mechanism Elucidate Mechanism of Action IC50->Mechanism CellCycle->Mechanism Apoptosis->Mechanism WesternBlot->Mechanism Microscopy->Mechanism

Typical experimental workflow for this compound studies.

Conclusion

This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to disrupt the Golgi apparatus, induce apoptosis and cell cycle arrest, and modulate key signaling pathways like p53, MAPK, and PDK1, highlights its potential for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-neoplastic properties of this marine-derived compound. Further research into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these promising cellular effects into clinical applications.

References

The Antiproliferative Effects of Ilimaquinone on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilimaquinone (IQ), a sesquiterpene quinone originally isolated from marine sponges, has demonstrated significant antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its impact on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways. Detailed experimental protocols for assays used to characterize these effects are provided, along with a quantitative summary of its cytotoxic efficacy. Visual representations of the signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's potential as a novel anti-cancer agent.

Introduction

Marine organisms are a rich source of novel bioactive compounds with therapeutic potential.[1] this compound, a metabolite derived from sea sponges, has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects against various cancer cell types.[1][2] Initially recognized for its ability to induce vesiculation of the Golgi apparatus, subsequent research has revealed that its primary anticancer activity stems from the induction of cell cycle arrest and apoptosis through multiple signaling pathways.[1][3] This document serves as a technical resource for researchers engaged in the study and development of this compound and related compounds as cancer therapeutics.

Antiproliferative Activity of this compound

This compound exhibits a dose-dependent inhibitory effect on the proliferation of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)AssayReference
HCT-116Colorectal Carcinoma17.89MTT Assay[4]
MCF-7Breast Cancer10.6MTT Assay[5]
MDA-MB-231Breast Cancer13.5MTT Assay[5]
PC-3Prostate Cancer10.1Not Specified[6]
A549Non-small cell lung cancer2.6 - 19.8SRB Assay[2][7]
LNCaPProstate Cancer2.6 - 19.8SRB Assay[2][7]
Hep3BHepatocellular Carcinoma2.6 - 19.8SRB Assay[2][7]

Mechanisms of Action

This compound exerts its antiproliferative effects through a multi-pronged approach that includes inducing cell cycle arrest and promoting apoptosis via several distinct signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce a G1 phase arrest in the cell cycle of cancer cells.[1][2] This is characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the proportion of cells in the S and G2/M phases.[1] This arrest prevents the cancer cells from replicating their DNA and proceeding to mitosis, thereby inhibiting proliferation.

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the activation of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways.

This compound triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[4][5] This pathway is initiated by a decrease in the mitochondrial membrane potential (ΔΨm).[4] Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the increased expression and activation of caspase-9 and caspase-3.[4][5] Activated caspase-3 then cleaves essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits dPsi Decrease in Mitochondrial Membrane Potential (ΔΨm) Mitochondria->dPsi Bcl2->Mitochondria Regulates Casp9 Caspase-9 (Initiator) dPsi->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound-induced mitochondrial-mediated apoptosis pathway.

This compound has been observed to induce the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[1] GADD153 is a transcription factor that plays a crucial role in mediating apoptosis in response to cellular stress. The antiproliferative effect of this compound is significantly reduced in cells where GADD153 expression is suppressed, indicating the importance of this pathway.[1]

This compound acts as a novel inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[7][8] PDK1 is often overexpressed in cancer cells and contributes to the Warburg effect by shunting glucose metabolism away from oxidative phosphorylation towards aerobic glycolysis.[8][9] By inhibiting PDK1, this compound reduces the phosphorylation of its substrate, the E1α subunit of the pyruvate dehydrogenase complex (PDHA1).[8] This leads to increased oxygen consumption and the generation of mitochondrial reactive oxygen species (ROS), which in turn depolarizes the mitochondrial membrane and induces apoptotic cell death.[8][10]

This compound This compound PDK1 PDK1 This compound->PDK1 Inhibits PDHA1 PDHA1 (Active) This compound->PDHA1 Promotes Dephosphorylation PDHA1_P Phosphorylated PDHA1 (Inactive) PDK1->PDHA1_P Maintains OxPhos Oxidative Phosphorylation PDHA1->OxPhos Increases ROS Mitochondrial ROS Generation OxPhos->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis

Figure 2: this compound's inhibition of the PDK1 pathway leading to apoptosis.

Effect on the Golgi Apparatus

While this compound is known to cause the vesiculation of the Golgi apparatus, studies have indicated that this is not the primary mechanism responsible for its antiproliferative effects.[1][3] The breakdown of the Golgi membranes into small vesicular structures does, however, block protein transport along the secretory pathway.[3] This effect is reversible upon removal of the compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiproliferative effects of this compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[11][12][13]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Expose cells to a range of this compound concentrations for a specified time.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[2][4][5][14]

cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate B->C D Add Assay Reagent (MTT or SRB) C->D E Incubate D->E F Solubilize Dye/ Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Figure 3: General workflow for cell viability assays like MTT and SRB.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI staining solution to the cells.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[1][6][7][15][16]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest and wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Add more 1X Annexin V binding buffer and analyze the cells by flow cytometry immediately.[9][17][18][19][20]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution like 0.25% Triton X-100 in PBS.

  • Equilibration: Incubate the samples in TdT Equilibration Buffer.

  • Labeling: Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP at 37°C.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: The labeled DNA fragmentation can be visualized by fluorescence microscopy or quantified by flow cytometry.[21][22][23][24][25]

JC-1 is a cationic dye that indicates mitochondrial health.

  • Cell Preparation: Culture cells to the desired confluency.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.[26][27][28][29][30]

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, caspase-3, GADD153) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[31][32][33][34][35]

Conclusion

This compound demonstrates potent antiproliferative effects against a range of cancer cell lines, primarily through the induction of G1 cell cycle arrest and apoptosis. Its multifaceted mechanism of action, involving the mitochondrial-mediated pathway, GADD153 upregulation, and inhibition of the key metabolic regulator PDK1, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further elucidate the anticancer properties of this compound and to explore its therapeutic potential in oncology. As research progresses, a deeper understanding of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies will be crucial in translating its promising in vitro activity into clinical applications.

References

Ilimaquinone: A Marine-Derived Sesquiterpenoid with Potent Antiviral and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilimaquinone (IQ) is a sesquiterpenoid quinone first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Structurally, this compound features a 4,9-friedodrimane skeleton linked to a 2,5-dioxygenated benzoquinone ring.[1] The reactivity of this benzoquinone moiety, particularly its ability to participate in redox cycling, is believed to be central to its biological effects.[1] This technical guide provides a comprehensive overview of the antiviral and anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Antiviral Properties of this compound

This compound has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).[4][6] Its primary mechanism of action is the selective inhibition of the RNase H activity of HIV-1 reverse transcriptase (RT).[6]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

HIV-1 RT is a multifunctional enzyme essential for the viral replication cycle, possessing both RNA-dependent DNA polymerase and RNase H activities. This compound selectively targets the RNase H function, which is responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription.[6]

Studies have shown that this compound inhibits the RNase H activity of HIV-1 RT at concentrations between 5 to 10 µg/ml.[6] In contrast, the RNA-dependent and DNA-dependent DNA polymerase functions of the enzyme are significantly less susceptible to inhibition by this compound.[6] The specificity of this inhibition is highlighted by the finding that synthetic derivatives of this compound with modifications to the 6'-hydroxyl group of the quinone ring were ineffective at blocking the RNase H function, suggesting this specific chemical feature is crucial for its inhibitory activity.[6]

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT DNA_synthesis RNA-dependent DNA Polymerase Activity RT->DNA_synthesis RNA_DNA_hybrid RNA-DNA Hybrid DNA_synthesis->RNA_DNA_hybrid RNaseH RNase H Activity RNA_DNA_hybrid->RNaseH RNA_degradation RNA Strand Degradation RNaseH->RNA_degradation dsDNA Double-Stranded Viral DNA RNA_degradation->dsDNA This compound This compound This compound->Inhibition Inhibition->RNaseH

Caption: Mechanism of this compound's antiviral action against HIV-1.
Quantitative Data: Antiviral Activity

The following table summarizes the reported antiviral activity of this compound.

VirusTarget Enzyme/ProcessActivity MetricValue/ConcentrationReference
HIV-1Reverse Transcriptase (RNase H activity)Inhibitory Concentration5 - 10 µg/ml[6]
Experimental Protocol: HIV-1 Reverse Transcriptase RNase H Assay

The selective inhibition of the RNase H activity of HIV-1 reverse transcriptase by this compound was determined using a specific enzymatic assay. While the original source provides a high-level overview, a typical protocol for such an assay is detailed below.

Objective: To measure the inhibition of HIV-1 RT RNase H activity by this compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • RNase H substrate: A radiolabeled RNA-DNA hybrid (e.g., [³H]poly(A)•poly(dT))

  • Assay Buffer: Containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

  • Trichloroacetic acid (TCA) solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, a specific concentration of this compound (or solvent control), and the RNase H substrate.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant HIV-1 RT to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for enzymatic degradation of the RNA strand.

  • Reaction Termination: Stop the reaction by adding cold TCA solution. This precipitates the undigested nucleic acid substrate.

  • Separation: Incubate the tubes on ice to ensure complete precipitation. The digested, acid-soluble ribonucleotides will remain in the supernatant.

  • Filtration: Collect the precipitated, undigested substrate by vacuum filtration through glass fiber filters. Wash the filters with TCA and ethanol to remove any remaining soluble material.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity remaining on the filter is inversely proportional to the RNase H activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the RNase H activity.

Anti-inflammatory Properties of this compound

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][4][7] Research has pointed towards its ability to suppress the production of nitric oxide (NO) and to modulate the activity of the transcription factor NF-κB.[2][4]

Mechanism of Action: Modulation of Inflammatory Pathways

This compound's anti-inflammatory activity is linked to its interference with pro-inflammatory signaling cascades. It has been shown to inhibit the DNA binding of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[4] While the precise mechanism of NF-κB inhibition is not fully elucidated, it represents a critical aspect of this compound's ability to quell inflammatory responses. Additionally, some studies suggest that sesquiterpenoid quinones can inhibit phospholipase A2 (sPLA2), an enzyme that releases arachidonic acid, a precursor to pro-inflammatory eicosanoids.[8]

Anti_Inflammatory_Pathway cluster_pathway Pro-inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Mediators Pro-inflammatory Mediators (Cytokines, iNOS, COX-2) Gene_transcription->Mediators This compound This compound This compound->Inhibition_Point Inhibition_Point->NFkB_translocation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Quantitative Data: Cytotoxicity and Anti-proliferative Activity

While specific quantitative data for anti-inflammatory endpoints like cytokine inhibition are not detailed in the provided search results, extensive data exists on this compound's cytotoxic and anti-proliferative effects against various cancer cell lines. This information is crucial for understanding its therapeutic window.

Cell LineCancer TypeActivity MetricValue (µM)Reference
A549Non-small cell lung cancerGI50Value not specified, but lowest among tested lines[9]
HCT-116Colorectal carcinomaIC5017.89[3]
PC-3Prostate cancerGI502.6[7]
DU-145Prostate cancerGI505.8[7]
LNCaPProstate cancerGI504.6[7]
Experimental Protocol: Cell Viability and Cytotoxicity Assays

The cytotoxic and anti-proliferative effects of this compound are commonly evaluated using colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays.

Objective: To assess cell viability by measuring mitochondrial metabolic activity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][9]

Procedure:

  • Cell Seeding: Seed cells (e.g., A549 or HCT-116) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[3][9]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).[9]

  • MTT Addition: Add MTT solution (e.g., 2 mg/mL) to each well and incubate for an additional period (e.g., 4 hours) to allow for formazan crystal formation.[9]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 540 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 or GI50 value, representing the concentration of this compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Cell Seeding (96-well plate) Incubate_24h 24h Incubation (37°C, 5% CO2) Start->Incubate_24h Step 1 Treatment Add this compound (various concentrations) Incubate_24h->Treatment Step 2 Incubate_Treatment Treatment Incubation (e.g., 24h) Treatment->Incubate_Treatment Step 3 MTT_Addition Add MTT Reagent Incubate_Treatment->MTT_Addition Step 4 Incubate_MTT Incubation (e.g., 4h) MTT_Addition->Incubate_MTT Step 5 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Step 6 Read_Absorbance Measure Absorbance (~540 nm) Solubilize->Read_Absorbance Step 7 End Calculate IC50/GI50 Read_Absorbance->End Step 8

Caption: General workflow for an MTT cell viability assay.

Objective: To assess cell viability by quantifying total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[4][7]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for seeding and treating cells with this compound.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Dry: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Directions

This compound, a natural product from marine sponges, demonstrates significant potential as a therapeutic lead due to its dual antiviral and anti-inflammatory activities. Its selective inhibition of the HIV-1 RT RNase H domain presents a distinct mechanism compared to many existing antiretroviral drugs.[6] Furthermore, its ability to modulate the NF-κB signaling pathway underscores its potential for treating a range of inflammatory conditions.[4] The extensive data on its potent anti-proliferative effects against various cancer cell lines also opens avenues for oncological research.[3][4][7][9]

Future research should focus on elucidating the precise molecular interactions between this compound and its biological targets, such as the NF-κB complex and sPLA2 enzymes. Structure-activity relationship (SAR) studies on synthetic derivatives could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic profiles. While preclinical data is promising, further in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of viral and inflammatory diseases, paving the way for potential clinical investigation.

References

Methodological & Application

Method for Studying Golgi Disruption with Ilimaquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilimaquinone (IQ) is a marine sponge metabolite known to be a potent disruptor of the Golgi apparatus. It induces the complete and reversible vesiculation of Golgi membranes into small vesicular structures (VGMs), thereby blocking protein transport through the secretory pathway.[1] Unlike other Golgi-disrupting agents like Brefeldin A (BFA), this compound's mechanism is distinct as it does not cause the retrograde transport of Golgi enzymes into the endoplasmic reticulum (ER).[1] This unique property makes this compound a valuable tool for studying Golgi structure, function, and dynamics. Beyond its effects on the Golgi, this compound has been shown to possess anticancer, anti-HIV, and anti-inflammatory properties, with some of its anticancer activities linked to the induction of apoptosis and autophagy, potentially independent of Golgi fragmentation.[2][3]

These application notes provide detailed protocols for utilizing this compound to study Golgi disruption in cultured mammalian cells. The methodologies cover the visualization of Golgi fragmentation, the analysis of protein transport inhibition, and the quantification of these effects.

Data Presentation

Table 1: Effects of this compound on Cellular Processes
Cellular ProcessObserved Effect with this compoundTypical Concentration RangeTypical Treatment TimeKey References
Golgi Morphology Complete vesiculation of Golgi cisternae into VGMs.1-25 µM30 min - 2 hours[1]
Protein Transport Inhibition of anterograde transport from the cis-Golgi onward.1-25 µM30 min - 2 hours[1]
Gap Junctions Abrupt decrease in gap-junctional communication.10-50 µM15 min - 1 hour[4]
Apoptosis Induction of apoptosis in cancer cell lines.2-15 µM (IC50)24 - 72 hours[2]
Cell Cycle G1 phase arrest in cancer cell lines.2-10 µM24 - 48 hours[3]

Experimental Protocols

Protocol 1: Analysis of Golgi Morphology by Immunofluorescence Microscopy

This protocol details the steps to visualize this compound-induced Golgi fragmentation using immunofluorescence staining of a Golgi resident protein, such as GM130 or Golgin-97.

Materials:

  • Cultured mammalian cells (e.g., HeLa, NRK, or CHO cells)

  • Glass coverslips

  • 6-well plates

  • This compound (IQ) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-Golgin-97)

  • Fluorophore-conjugated secondary antibody

  • DAPI solution

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in 6-well plates and culture until they reach 60-70% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a DMSO-only vehicle control.

    • Aspirate the old medium from the cells and add the this compound-containing or control medium.

    • Incubate for the desired time (e.g., 30 minutes, 1 hour, 2 hours).

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's recommendation.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the coverslips three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Acquire images of the Golgi morphology in control and this compound-treated cells.

Data Analysis:

  • Qualitatively assess the Golgi structure. In control cells, the Golgi should appear as a compact, perinuclear ribbon. In this compound-treated cells, the Golgi will appear as dispersed puncta.

  • Quantify Golgi fragmentation by counting the number of Golgi fragments per cell or by measuring the area of Golgi fluorescence using image analysis software (e.g., ImageJ, CellProfiler).

Protocol 2: Western Blot Analysis of Golgi-Associated Proteins

This protocol is for assessing the levels of Golgi-associated proteins following this compound treatment.

Materials:

  • Cultured cells treated with this compound as in Protocol 1.

  • RIPA buffer or other suitable lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GM130, anti-β-COP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to the loading control to compare protein levels between control and this compound-treated samples.

Protocol 3: Vesicular Stomatitis Virus G (VSV-G) Trafficking Assay

This protocol uses a temperature-sensitive mutant of the VSV-G protein (tsO45-VSV-G) tagged with a fluorescent protein (e.g., GFP) to monitor protein transport through the secretory pathway.

Materials:

  • Cells cultured on glass-bottom dishes.

  • Plasmid encoding tsO45-VSV-G-GFP.

  • Transfection reagent.

  • Incubators set at 40°C and 32°C.

  • This compound.

  • Live-cell imaging microscope.

Procedure:

  • Transfection: Transfect cells with the tsO45-VSV-G-GFP plasmid.

  • ER Accumulation: Incubate the transfected cells at a restrictive temperature of 40°C for 18-24 hours. At this temperature, the misfolded VSV-G protein is retained in the ER.

  • This compound Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for 30-60 minutes at 40°C.

  • Synchronized Release and Imaging:

    • Transfer the cells to a live-cell imaging microscope pre-warmed to 32°C.

    • At 32°C, the VSV-G protein folds correctly and is released from the ER.

    • Acquire time-lapse images every 1-5 minutes to track the movement of VSV-G-GFP.

  • Data Analysis:

    • In control cells, VSV-G-GFP will move from the ER to the Golgi and then to the plasma membrane.

    • In this compound-treated cells, VSV-G-GFP will accumulate in the vesiculated Golgi membranes, failing to reach the plasma membrane.

    • Quantify the fluorescence intensity in the Golgi region and at the plasma membrane over time.

Visualizations

Ilimaquinone_Mechanism_of_Action cluster_IQ_effect This compound's Effect ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Anterograde Transport IQ This compound Vesicles Transport Vesicles Golgi->Vesicles Vesicle Budding VGM Vesiculated Golgi Membranes (VGMs) Golgi->VGM Fragmentation Golgi->VGM PM Plasma Membrane Vesicles->PM Secretion IQ->Golgi

Caption: Mechanism of this compound-induced Golgi disruption.

Experimental_Workflow_IF start Seed Cells on Coverslips treat Treat with this compound (or vehicle control) start->treat fix Fix with Paraformaldehyde treat->fix perm Permeabilize with Triton X-100 fix->perm block Block with BSA perm->block primary_ab Incubate with Primary Antibody (e.g., anti-GM130) block->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Fluorescence Microscopy mount->image analyze Quantify Golgi Fragmentation image->analyze end Results analyze->end

Caption: Immunofluorescence workflow for Golgi analysis.

VSVG_Trafficking_Assay cluster_control Control cluster_IQ This compound-Treated start Transfect cells with tsO45-VSV-G-GFP incubate_40 Incubate at 40°C (Accumulate VSV-G in ER) start->incubate_40 treat_IQ Treat with this compound incubate_40->treat_IQ shift_32 Shift to 32°C (Release VSV-G from ER) treat_IQ->shift_32 live_image Live-Cell Imaging shift_32->live_image cluster_control cluster_control live_image->cluster_control cluster_IQ cluster_IQ live_image->cluster_IQ ER_C ER Golgi_C Golgi ER_C->Golgi_C PM_C Plasma Membrane Golgi_C->PM_C ER_IQ ER VGM_IQ Vesiculated Golgi ER_IQ->VGM_IQ PM_IQ Plasma Membrane VGM_IQ->PM_IQ Blocked

References

Application Notes: Detecting Ilimaquinone-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilimaquinone (IQ), a sesquiterpene quinone isolated from marine sponges, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] Its mechanism of action involves the induction of programmed cell death, or apoptosis, in various cancer cell lines.[1][4][5] A reliable and widely used method to detect and quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to effectively measure this compound-induced apoptosis.

Principle of Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[6][9] Therefore, Annexin V-positive cells are considered to be in the early stages of apoptosis.[6][10]

Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells.[6][10] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[6][11]

By co-staining with Annexin V and PI, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)[6]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)[6]

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)[10]

This compound's Pro-Apoptotic Mechanism

This compound induces apoptosis through multiple signaling pathways in cancer cells, making it a compound of significant interest in oncology research. Key mechanisms include:

  • ROS-ERK/p38 MAPK-CHOP Pathway: this compound can induce the generation of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways. This leads to the upregulation of CHOP, a transcription factor that promotes the expression of death receptors DR4 and DR5, sensitizing cells to TRAIL-induced apoptosis.[12]

  • p53 Activation: It has been shown to activate the p53 signaling pathway by promoting the phosphorylation and accumulation of the p53 protein.[13] Activated p53 can induce cell cycle arrest and apoptosis.[13]

  • PDK1 Inhibition: this compound can inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to increased mitochondrial ROS production and depolarization of the mitochondrial membrane, ultimately triggering apoptosis.[4][14]

  • STAT3 Inhibition: The compound has been found to downregulate the phosphorylation of STAT3, a key signaling molecule involved in cell survival and proliferation, thereby inducing apoptosis in gastric cancer cells.[5]

  • Mitochondrial-Mediated Pathway: this compound can trigger the intrinsic apoptotic pathway characterized by a decrease in the mitochondrial membrane potential, activation of caspases-9 and -3, and downregulation of the anti-apoptotic protein Bcl-2.[1][2]

Data Presentation

The following tables summarize quantitative data from studies investigating this compound-induced apoptosis using Annexin V/PI staining.

Table 1: this compound-Induced Apoptosis in HCT-116 Human Colorectal Carcinoma Cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Necrotic Cells (%)
Control (Untreated)98.530.520.450.50
This compound (IC50)58.277.6225.748.37

Data extracted from a study on HCT-116 cells treated for 24 hours.[15]

Table 2: this compound-Induced Apoptosis in A549 Lung Cancer Cells

TreatmentViable Cells (%)Apoptotic Cells (Annexin V+) (%)
Control (Untreated)~95~5
This compound (Concentration not specified)~60~40

Approximate values interpreted from graphical data on A549 cells treated for 24 hours.[4][16]

Experimental Protocols

This section provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed the cells of interest (e.g., HCT-116, A549) in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. It is crucial to handle the cells gently to avoid inducing mechanical membrane damage.[7] Collect the cells and centrifuge at 300 x g for 5 minutes.[7]

    • Suspension cells: Collect the cells directly from the culture vessel and centrifuge at 300 x g for 5 minutes.[7]

    • For both adherent and suspension cells, it is recommended to collect any floating cells from the supernatant as they may be apoptotic.[10]

  • Washing and Resuspension:

    • Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium.[10]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7][9]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC (or the manufacturer's recommended volume) to the cell suspension.[7]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 5 µL of PI staining solution (or the manufacturer's recommended volume) to the cell suspension.[7]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube and gently mix.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.[9]

    • Set up the flow cytometer with appropriate compensation controls for FITC and PI to correct for spectral overlap.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Analyze the data using appropriate software to gate the different cell populations (viable, early apoptotic, late apoptotic/necrotic, and necrotic) based on their fluorescence intensities for Annexin V and PI.[11]

Controls:

  • Unstained cells: To set the baseline fluorescence.

  • Annexin V-FITC only stained cells: For compensation.

  • PI only stained cells: For compensation.

  • Vehicle control cells: To assess the baseline level of apoptosis in the untreated cell population.

  • Positive control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.[7]

Mandatory Visualizations

Ilimaquinone_Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate1 Incubate 15 min (RT, Dark) add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi flow_cytometry Analyze on Flow Cytometer add_pi->flow_cytometry gating Gate Cell Populations flow_cytometry->gating quantification Quantify Apoptosis gating->quantification

Caption: Experimental workflow for detecting this compound-induced apoptosis.

AnnexinV_PI_Gating cluster_plot Flow Cytometry Dot Plot y_axis PI Fluorescence -> x_axis Annexin V Fluorescence -> Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic / Necrotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) origin x_end origin->x_end y_end origin->y_end x_mid center x_mid->center y_mid y_mid->center

Caption: Gating strategy for Annexin V/PI flow cytometry data.

Ilimaquinone_Signaling_Pathways cluster_IQ This compound cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome IQ This compound ROS ROS Generation IQ->ROS p53 p53 Activation IQ->p53 PDK1 PDK1 Inhibition IQ->PDK1 STAT3 p-STAT3 Inhibition IQ->STAT3 ERK_p38 ERK / p38 MAPK ROS->ERK_p38 Apoptosis Apoptosis p53->Apoptosis Mito Mitochondrial Dysfunction (↓ΔΨm) PDK1->Mito STAT3->Apoptosis inhibition of survival CHOP CHOP Upregulation ERK_p38->CHOP DR4_DR5 DR4 / DR5 Expression CHOP->DR4_DR5 DR4_DR5->Apoptosis Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

References

Application Notes and Protocols for Ilimaquinone in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ilimaquinone, a marine sponge-derived sesquiterpenoid quinone, in prostate cancer research, specifically focusing on the PC-3 (androgen-independent) and LNCaP (androgen-sensitive) cell lines.

Introduction

This compound has demonstrated anti-cancer properties in various cancer models.[1] Its mechanism of action is primarily attributed to the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism that promotes aerobic glycolysis (the Warburg effect).[1][2] By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased mitochondrial reactive oxygen species (ROS) production.[1] This elevation in ROS can trigger downstream signaling pathways, ultimately inducing apoptotic cell death.[1][3] In prostate cancer cells, this compound has been reported to exert its anticancer activity through a GADD153-mediated pathway.[1]

Data Presentation

Table 1: Summary of this compound's Effects and Mechanism of Action

ParameterDescriptionReference
Target Pyruvate Dehydrogenase Kinase 1 (PDK1)[1]
Mechanism of Action Inhibits PDK1, leading to decreased phosphorylation of its substrate PDHA1. This shifts metabolism from aerobic glycolysis to oxidative phosphorylation.[1][2]
Induces mitochondrial Reactive Oxygen Species (ROS) generation.[1]
Depolarizes mitochondrial membrane potential.[1]
Signaling Pathway Activates the ROS-ERK/p38 MAPK-CHOP signaling pathway.[3]
Upregulates Death Receptors (DR4 and DR5).[3]
Cellular Effects Induces apoptosis.[1][3]
Reduces cell viability in various cancer cell lines.[1][4]
Promotes TRAIL-induced apoptosis in colon cancer cells.[3]

For reference, the following table provides IC50 values for other compounds in PC-3 and LNCaP cells to give a general indication of the concentration range that can be effective in these cell lines.

Table 2: Reference IC50 Values of Other Compounds in PC-3 and LNCaP Cells

CompoundPC-3 IC50 (µM)LNCaP IC50 (µM)Reference
Compound 140.59 ± 3.1019.80 ± 3.84[5]
Compound 32.14 ± 0.331.38 ± 0.07[5]
Gold-NHC Complex I42.4[6]
VS-55840.180Not specified[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ilimaquinone_Signaling_Pathway cluster_cell Prostate Cancer Cell IQ This compound PDK1 PDK1 IQ->PDK1 inhibits PDH_complex PDH Complex PDK1->PDH_complex inhibits Pyruvate Pyruvate PDH_complex->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA OxPhos Mitochondria Mitochondria Pyruvate->Mitochondria ROS ROS Mitochondria->ROS generates ERK_p38 ERK / p38 MAPK ROS->ERK_p38 activates CHOP CHOP ERK_p38->CHOP activates DR4_DR5 DR4 / DR5 CHOP->DR4_DR5 upregulates Caspase_8 Caspase-8 DR4_DR5->Caspase_8 activates Caspase_3 Caspase-3 Caspase_8->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis PC3 PC-3 Cells Treatment Treat with this compound (various concentrations and time points) PC3->Treatment LNCaP LNCaP Cells LNCaP->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 MTT->IC50 Apoptotic_Rate Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Rate Protein_Expression Analyze Protein Expression (PDK1, p-PDHA1, Caspases, PARP, etc.) Western_Blot->Protein_Expression

References

Application of Ilimaquinone in non-small cell lung cancer (A549) studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: Ilimaquinone, a sesquiterpene quinone isolated from the marine sponge Smenospongia cerebriformis, has emerged as a promising agent in the study of non-small cell lung cancer (NSCLC).[1][2][3] Research on the A549 cell line, a widely used model for human lung adenocarcinoma, has revealed that this compound induces apoptotic cell death by targeting key metabolic pathways crucial for cancer cell survival.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on A549 cells, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action: this compound's primary mechanism of action in A549 cells involves the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2] PDK1 is a critical enzyme in cancer metabolism, often overexpressed in various cancers. It functions by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase (PDH) complex. This inhibition shifts the cell's energy metabolism from oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.

By inhibiting PDK1, this compound leads to a decrease in the phosphorylation of the PDH E1α subunit (PDHA1), which in turn enhances PDH activity.[1][2] This metabolic shift from glycolysis back to oxidative phosphorylation results in decreased lactate secretion and increased oxygen consumption.[1][2] The subsequent increase in mitochondrial reactive oxygen species (ROS) production triggers mitochondrial damage, depolarization of the mitochondrial membrane potential, and ultimately, apoptotic cell death.[1][2] The apoptotic pathway is further confirmed by the cleavage of caspase-3, caspase-9, and PARP.[1][3]

Data Presentation

Table 1: Effects of this compound on A549 Cell Viability and Metabolism

ParameterEffect of this compound TreatmentReference
Cell ViabilityDecreased[1][2][3]
PDK1 ActivityInhibited[1][2]
PDHA1 PhosphorylationReduced[1][2]
Secretory LactateDecreased[1][2]
Oxygen ConsumptionIncreased[1][2]

Table 2: this compound-Induced Apoptosis Markers in A549 Cells

Apoptosis MarkerEffect of this compound TreatmentReference
Mitochondrial ROSSignificantly Increased[1][2]
Mitochondrial Membrane PotentialMarkedly Depolarized[1][2]
Annexin V-PI Positive CellsSignificantly Increased Population[1][3]
Cleaved Caspase-3Significantly Induced[1][3]
Cleaved Caspase-9Significantly Induced[1][3]
Cleaved PARPSignificantly Induced[1][3]

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound PDK1 PDK1 This compound->PDK1 Inhibits PDH_complex PDH complex (Active) pPDHA1 p-PDHA1 (Inactive PDH) PDK1->pPDHA1 Phosphorylates Glycolysis Aerobic Glycolysis OxPhos Oxidative Phosphorylation PDH_complex->OxPhos Promotes pPDHA1->Glycolysis Promotes Lactate Lactate Production Glycolysis->Lactate Mito_ROS Mitochondrial ROS OxPhos->Mito_ROS Increases MMP Mitochondrial Membrane Potential Depolarization Mito_ROS->MMP Caspases Caspase-9, -3, PARP Cleavage MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Viability & Metabolism cluster_2 Apoptosis Analysis Culture Culture A549 cells Treat Treat with this compound Culture->Treat MTT MTT Assay Treat->MTT Lactate_assay Lactate Assay Treat->Lactate_assay O2_consumption Oxygen Consumption Assay Treat->O2_consumption FACS Annexin V/PI Staining (FACS) Treat->FACS MitoSOX MitoSOX Red Staining (FACS) Treat->MitoSOX TMRM TMRM Staining (Confocal/FACS) Treat->TMRM Western Western Blot (Caspases, PARP) Treat->Western

Caption: Experimental workflow for studying this compound's effects on A549 cells.

Experimental Protocols

1. Cell Culture

  • Cell Line: A549 (human non-small cell lung cancer) cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 100 units/mL penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 70-90% confluency, they are detached using Trypsin/EDTA, centrifuged, and reseeded.

2. Cell Viability Assay (MTT Assay)

  • Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Analysis by Annexin V-PI Staining

  • Seed A549 cells in a 6-well plate and treat with this compound for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

4. Measurement of Mitochondrial ROS

  • Treat A549 cells with this compound for the specified duration.

  • For the last 10 minutes of treatment, add MitoSOX™ Red mitochondrial superoxide indicator to the culture medium.

  • Harvest and wash the cells with warm buffer.

  • Analyze the fluorescence of the cells by flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial ROS.

5. Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Treat A549 cells with this compound.

  • During the final 30 minutes of incubation, add TMRM (Tetramethylrhodamine, Methyl Ester) to the medium.

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity by flow cytometry or visualize using a confocal microscope. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.

6. Western Blot Analysis

  • Treat A549 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-PDHA1, Caspase-3, Caspase-9, PARP, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is typically used as a loading control.

References

Application Notes and Protocols for Testing Ilimaquinone Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental setup for evaluating the efficacy of Ilimaquinone (IQ), a marine sponge metabolite with demonstrated anticancer properties.[1][2] The protocols outlined below are designed to be detailed and reproducible for researchers in the field of cancer biology and drug discovery.

Introduction to this compound

This compound (IQ) is a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia.[2] It has garnered significant interest in the scientific community due to its diverse biological activities, including potent anticancer effects against various cancer cell lines.[2][3] The primary mechanisms of action of IQ include the induction of apoptosis through the intrinsic mitochondrial pathway, disruption of the Golgi apparatus, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3][4][5][6]

Key In Vitro Efficacy Testing Assays

A battery of in vitro assays is essential to comprehensively evaluate the anticancer efficacy of this compound. The following protocols describe the key experiments to assess its effects on cell viability, apoptosis, mitochondrial function, cell cycle progression, and Golgi apparatus integrity.

Cell Viability and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of a compound.[2][7]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2][7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of IQ that inhibits 50% of cell growth).

Data Presentation: this compound IC₅₀ Values in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-116Colorectal Carcinoma17.89[1][2]
MCF-7Breast Cancer10.6[8]
MDA-MB-231Breast Cancer13.5[8]
A549Non-small cell lung cancerVaries[3][7]
PC-3Prostate CancerVaries[3]
LNCaPProstate CancerVaries[3]
Hep3BHepatocellular CarcinomaVaries[3]
Apoptosis Assays

This compound is a known inducer of apoptosis.[1][9] The following assays can be used to detect and quantify apoptotic cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Apoptosis Induction in HCT-116 Cells Treated with this compound

Cell PopulationPercentage of CellsReference
ViableVaries[1]
Early Apoptotic7.62%[1]
Late Apoptotic25.74%[1]
Necrotic8.37%[1]

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol: DNA Fragmentation Assay

  • Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Harvest the cells and lyse them to extract genomic DNA.

  • DNA Extraction: Extract DNA using a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" pattern indicates apoptosis.[2]

Mitochondrial Membrane Potential (ΔΨm) Assay

This compound induces apoptosis via the mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential.[1][9] The JC-1 assay is a common method to assess ΔΨm.[10][11]

Protocol: JC-1 Assay

  • Cell Treatment: Treat cells with this compound for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.[10]

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10][11] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Cell Cycle Analysis

This compound can induce cell cycle arrest at different phases, depending on the cell type.[3][5]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Data Presentation: Cell Cycle Arrest in HCT116 Cells Treated with this compound

Cell Cycle PhaseControl (%)This compound-Treated (%)Reference
G2/M28.453.8[5]
Golgi Apparatus Integrity Assay

A unique effect of this compound is the vesiculation of the Golgi apparatus.[4][6] This can be visualized using immunofluorescence microscopy.

Protocol: Immunofluorescence Staining of the Golgi Apparatus

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.[12][13]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).

  • Primary Antibody Incubation: Incubate with a primary antibody targeting a Golgi-resident protein (e.g., GM130, Giantin).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and image using a fluorescence microscope.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its in vitro evaluation.

Ilimaquinone_Signaling_Pathways IQ This compound ROS ↑ ROS Generation IQ->ROS p53 ↑ p53 Activation IQ->p53 Golgi Golgi Apparatus Vesiculation IQ->Golgi PDK1 ↓ PDK1 Activity IQ->PDK1 STAT3 ↓ STAT3 Signaling IQ->STAT3 Mito Mitochondrial Dysfunction IQ->Mito MAPK ERK/p38 MAPK Activation ROS->MAPK p21 ↑ p21 Expression p53->p21 ProteinTransport ↓ Protein Transport Golgi->ProteinTransport CHOP ↑ CHOP Expression MAPK->CHOP DR4_DR5 ↑ DR4/DR5 Expression CHOP->DR4_DR5 CellCycleArrest G1 or G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis DR4_DR5->Apoptosis Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow start Start: Select Cancer Cell Line cytotoxicity 1. Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC₅₀ cytotoxicity->ic50 apoptosis 2. Apoptosis Assays (Annexin V, DNA Ladder) ic50->apoptosis mito 3. Mitochondrial Function (JC-1 Assay) ic50->mito cell_cycle 4. Cell Cycle Analysis (PI Staining) ic50->cell_cycle golgi 5. Golgi Integrity (Immunofluorescence) ic50->golgi pathway 6. Mechanism of Action (Western Blot, etc.) apoptosis->pathway mito->pathway cell_cycle->pathway golgi->pathway end End: Comprehensive Efficacy Profile pathway->end

Caption: In vitro workflow for this compound efficacy testing.

Conclusion

The provided protocols and data offer a robust framework for the in vitro evaluation of this compound's anticancer efficacy. By systematically assessing its impact on cell viability, apoptosis, mitochondrial integrity, cell cycle progression, and Golgi structure, researchers can gain a comprehensive understanding of its therapeutic potential. Further investigation into its effects on specific signaling pathways will continue to elucidate its complex mechanism of action and inform its development as a potential cancer therapeutic.

References

Application Notes and Protocols: Molecular Docking Studies of Ilimaquinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilimaquinone is a bioactive sesquiterpenoid quinone originally isolated from the marine sponge Hippospongia metachromia.[1] This natural product has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] The biological activity of this compound is primarily attributed to its benzoquinone ring, which can engage in redox cycling to generate reactive oxygen species (ROS) and undergo nucleophilic addition with cellular components like cysteine residues in proteins.[1]

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns.[4] This in silico approach is instrumental in elucidating the mechanism of action of natural products like this compound, identifying potential molecular targets, and guiding further experimental validation and drug development efforts.[5] These application notes provide a summary of reported molecular docking studies of this compound with various protein targets and a detailed protocol for conducting such analyses.

This compound Target Proteins and Binding Affinity

Molecular docking studies have explored the inhibitory potential of this compound against a range of protein targets implicated in various diseases, from viral infections to cancer.

Data Presentation

The following table summarizes the quantitative data from molecular docking studies, primarily focusing on the binding energy, which indicates the strength of the interaction between this compound and its target protein. A lower binding energy value typically signifies a higher binding affinity.[6][7]

Target Protein ClassSpecific Target ProteinPDB IDBinding Energy (kcal/mol)Research Context
SARS-CoV-2 Papain-Like Protease (PLpro)6W9C-8.1Antiviral activity against COVID-19.[8]
Main Protease (3CLpro)6LU7-7.1Antiviral activity against COVID-19.[8]
Helicase (Nsp13)5RL6-8.2Antiviral activity against COVID-19.[8]
Nsp106W4H-7.6Antiviral activity against COVID-19.[8]
Nsp146W4H-8.1Antiviral activity against COVID-19.[8]
Nsp156W01Not SpecifiedVisualization of hydrophobic and hydrogen bond interactions.[9]
Nsp166W4HNot SpecifiedBinding energy showed similarity with ivermectin and remdesivir.[8]
6M0J6M0J-6.9Antiviral activity against COVID-19.[8]
Cancer Pyruvate Dehydrogenase Kinase 1 (PDK1)Not SpecifiedNot SpecifiedComputational simulations showed this compound interferes with the ATP binding pocket, inhibiting a key enzyme in cancer metabolism (Warburg effect).[10]
Apoptotic Signaling ProteinsNot SpecifiedNot SpecifiedStudies indicate a high binding affinity to various apoptotic proteins, mediating its anticancer effects.[11]
β-cateninNot SpecifiedNot SpecifiedDown-regulates β-catenin levels, suppressing the proliferation of multiple myeloma cells.[3][12]
Tuberculosis M. tuberculosis Shikimate Kinase (MtSK)Not SpecifiedNot SpecifiedDocking models were generated to understand the covalent modification and irreversible inhibition of the enzyme.[13]

Signaling Pathways Involving this compound Targets

This compound has been shown to modulate key signaling pathways involved in cancer cell apoptosis. One such mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn activates MAPK signaling pathways (ERK and p38) to upregulate the transcription factor CHOP. CHOP then increases the expression of death receptors DR4 and DR5, sensitizing cancer cells to TRAIL-induced apoptosis.[14]

G This compound This compound ROS ROS This compound->ROS ERK_p38 ERK / p38 MAPK Activation ROS->ERK_p38 CHOP CHOP Upregulation ERK_p38->CHOP DR4_DR5 Death Receptor (DR4/DR5) Expression CHOP->DR4_DR5 Apoptosis TRAIL-Induced Apoptosis DR4_DR5->Apoptosis

This compound-induced apoptosis signaling pathway.

Experimental Protocols for Molecular Docking

This section provides a generalized, step-by-step protocol for performing a molecular docking analysis of this compound with a protein target. This workflow is based on common methodologies reported in computational drug discovery studies.[15][16][17]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For performing the docking simulation.[9][15]

  • PyMOL or UCSF Chimera: For visualization and preparation of protein and ligand structures.[5]

  • BIOVIA Discovery Studio: For detailed analysis of ligand-protein interactions.[9]

  • Protein Data Bank (PDB): Online repository for obtaining 3D protein structures.[16]

  • PubChem Database: Online repository for obtaining the 3D structure of this compound.[18]

Molecular Docking Workflow Diagram

The following diagram illustrates the standard workflow for a molecular docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis p_prep 1. Target Protein Preparation (Download from PDB, Remove Water, Add Hydrogens) l_prep 2. Ligand Preparation (Download this compound from PubChem, Energy Minimization) grid 3. Grid Box Generation (Define Binding Site) l_prep->grid dock 4. Run Docking Simulation (e.g., AutoDock Vina) grid->dock results 5. Analyze Results (Binding Energy, RMSD) dock->results visual 6. Visualize Interactions (H-Bonds, Hydrophobic Contacts) results->visual

Standard workflow for molecular docking.
Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Obtain Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[16]

  • Clean Structure: Open the PDB file in a visualization software like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[16][18]

  • Prepare for Docking: Add polar hydrogen atoms and assign Kollman charges to the protein structure. Save the prepared protein in the required .pdbqt format for AutoDock Vina.[17]

Step 2: Ligand Preparation (this compound)

  • Obtain Structure: Download the 3D structure of this compound from the PubChem database (CID: 72291) in SDF format.[18]

  • Optimize Structure: Open the ligand file in visualization software. Perform energy minimization to obtain a stable conformation.

  • Prepare for Docking: Define the rotatable bonds and save the prepared ligand in the .pdbqt format.

Step 3: Grid Box Generation

  • Identify Binding Site: If the protein structure has a co-crystallized ligand, the binding site can be defined around it. Otherwise, use literature data or blind docking to identify potential active sites.[19]

  • Define Grid Parameters: Using AutoDock Tools, define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding pocket of the target protein. This box defines the search space for the ligand.[15]

Step 4: Execute Docking Simulation

  • Configure Docking: Create a configuration file (conf.txt) that specifies the file paths for the prepared protein and ligand, the grid box parameters, and the desired output file name.

  • Run Vina: Execute the docking simulation from the command line using the AutoDock Vina executable. The command will typically be: vina --config conf.txt --log log.txt.

Step 5: Analysis and Visualization of Results

  • Evaluate Binding Affinity: Analyze the output file, which will contain several binding poses for this compound ranked by their binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[17]

  • Visualize Interactions: Load the protein and the best-docked pose of this compound into visualization software like BIOVIA Discovery Studio or PyMOL.[9]

  • Identify Key Residues: Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the protein's binding pocket. This helps to understand the molecular basis of the binding.[6][9]

Logical Framework for Docking Studies

Molecular docking is not an end in itself but a crucial component of a larger research framework aimed at understanding and leveraging the therapeutic potential of natural products.

G Question Biological Question (e.g., How does this compound exert its anticancer effect?) Hypothesis Hypothesis Generation (IQ inhibits a key protein in a cancer pathway, e.g., PDK1) Question->Hypothesis Docking In Silico Validation (Molecular Docking) Hypothesis->Docking Prediction Computational Prediction (High binding affinity, key interactions identified) Docking->Prediction Validation In Vitro / In Vivo Experimental Validation (Enzyme assays, cell-based studies) Prediction->Validation Guides Conclusion Conclusion (Mechanism of action elucidated, lead compound identified) Validation->Conclusion Conclusion->Question New Questions

Logical relationship in docking-based research.

References

Application Notes and Protocols: Synthesis and Evaluation of Ilimaquinone Analogs for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ilimaquinone analogs and detailed protocols for evaluating their biological activity. This compound, a sesquiterpenoid quinone originally isolated from marine sponges, and its analogs have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3] This document outlines a synthetic strategy for preparing these valuable compounds and standardized protocols for assessing their cytotoxic and apoptotic effects, facilitating their development as potential therapeutic agents.

I. Synthetic Strategy: A General Overview

The synthesis of this compound and its analogs often involves a convergent strategy, where key fragments are prepared separately and then combined. A common approach is the stereoselective synthesis of the complex decalin core, followed by its coupling to a functionalized quinone moiety. One notable method employs a radical decarboxylation and quinone addition reaction to construct the core structure.[4][5] This strategy is advantageous due to its use of mild reaction conditions and its ability to avoid the need for extensive protecting group manipulation in later stages, making it efficient and scalable.[4]

The general workflow for the synthesis of this compound analogs can be visualized as follows:

Synthesis_Workflow cluster_decalin Decalin Core Synthesis cluster_quinone Quinone Moiety Preparation cluster_coupling Coupling and Final Modification start Starting Materials step1 Stereoselective Reactions start->step1 step2 Functional Group Interconversions step1->step2 decalin Functionalized Decalin Core step2->decalin coupling Radical Addition or Alternative Coupling decalin->coupling q_start Simple Aromatics q_step1 Oxidation & Functionalization q_start->q_step1 quinone Substituted Quinone q_step1->quinone quinone->coupling modification Final Tailoring (e.g., Hydroxylation) coupling->modification analog This compound Analog modification->analog

Caption: General workflow for the synthesis of this compound analogs.

II. Biological Activity and Quantitative Data

This compound and its analogs primarily exert their anticancer effects by inducing cell cycle arrest and apoptosis.[1][2] The quinone moiety is a key pharmacophore, participating in redox cycling to generate reactive oxygen species (ROS) and acting as a Michael acceptor for nucleophilic residues in proteins.[6] This can lead to DNA damage and the disruption of cellular signaling pathways.[7]

The cytotoxic activity of this compound and its analogs has been evaluated against a variety of cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Compound/AnalogCell LineAssay TypeIC50 / GI50 (µM)Reference
This compoundPC-3 (Prostate)SRB~10[7]
This compoundA549 (Lung)SRBConcentration-dependent[1]
This compoundHep3B (Hepatocellular)SRBConcentration-dependent[1]
This compoundLNCaP (Prostate)SRBConcentration-dependent[1]
Plastoquinone Analog (PQ2)K562 (Leukemia)MTT6.40 ± 1.73[8]
Plastoquinone Analog (PQ2)Jurkat (T-cell leukemia)MTT7.72 ± 1.49[8]
Cationic Anthraquinone AnalogsVariousNot SpecifiedLow µM to nM[9]

III. Experimental Protocols

A. Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound analogs (dissolved in DMSO)

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM, pH 10.5

    • Microplate reader (510 nm)

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

    • Treat cells with various concentrations of the this compound analogs and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add SRB solution to each well and stain for 10-30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Add Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 values.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound analogs (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader (570 nm)

  • Protocol:

    • Seed cells in 96-well plates and incubate for 24 hours.

    • Treat cells with various concentrations of the this compound analogs and a vehicle control. Incubate for the desired time.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of viable cells and determine the IC50 values.

B. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines of interest

    • This compound analogs

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentration of this compound analog for a specified time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

2. DNA Fragmentation (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Cells grown on coverslips or slides

    • This compound analogs

    • In Situ Cell Death Detection Kit (e.g., from Roche)

    • Fluorescence microscope

  • Protocol:

    • Culture and treat cells with this compound analogs.

    • Fix and permeabilize the cells according to the kit manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP).

    • Wash the cells and counterstain with a nuclear stain (e.g., DAPI).

    • Mount the coverslips on slides and visualize using a fluorescence microscope.

IV. Signaling Pathways

This compound and its analogs have been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the upregulation of the GADD153 (CHOP) protein, a key mediator of endoplasmic reticulum stress-induced apoptosis.[1] Another important pathway is the mitochondrial-mediated apoptosis pathway, which is characterized by the activation of caspases-9 and -3 and a decrease in the anti-apoptotic protein Bcl-2.[2][10]

Apoptosis_Pathways cluster_er ER Stress Pathway cluster_mito Mitochondrial Pathway This compound This compound Analogs er_stress ER Stress This compound->er_stress gadd153 GADD153 (CHOP) Upregulation er_stress->gadd153 apoptosis_er Apoptosis gadd153->apoptosis_er ilimaquinone2 This compound Analogs bcl2 Bcl-2 Downregulation ilimaquinone2->bcl2 mitochondria Mitochondrial Disruption bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_mito Apoptosis caspase3->apoptosis_mito

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ilimaquinone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of therapeutic compounds is a critical first step for reliable in vitro experimentation. Ilimaquinone, a marine-derived sesquiterpenoid quinone with promising anti-cancer and anti-inflammatory properties, presents a common challenge in this area due to its hydrophobic nature. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively solubilize this compound for your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound. It exhibits high solubility in DMSO, reaching up to 200 mg/mL.[1]

Q2: I'm observing precipitation when I add my this compound-DMSO stock to my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. You can try a serial dilution approach: first, dilute your concentrated DMSO stock with a small volume of a water-miscible co-solvent like ethanol or methanol before adding it to the final aqueous buffer or medium. Gentle vortexing or sonication during dilution can also help.

Q3: Are there alternative solvents to DMSO for this compound?

A3: Yes, this compound is also reported to be soluble in other organic solvents such as ethanol and methanol.[1][2] However, the exact solubility in these solvents is not as well-documented as in DMSO. It is advisable to perform small-scale solubility tests to determine the optimal concentration for your stock solutions in these alternative solvents. For cell-based assays, it is crucial to determine the non-toxic concentration of any solvent used.

Q4: My experiment is sensitive to organic solvents. What are some alternative solubilization strategies for this compound?

A4: For solvent-sensitive assays, two effective strategies are the use of cyclodextrins or lipid-based formulations.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as liposomes or nanoemulsions can enhance its solubility and facilitate its delivery to cells in an aqueous environment. These formulations essentially surround the hydrophobic drug in a lipid-friendly core.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Medium The concentration of the organic solvent (e.g., DMSO) is too high in the final solution, causing the hydrophobic this compound to crash out.- Keep the final concentration of the organic solvent as low as possible (ideally <0.5%).- Perform a serial dilution of your stock solution.- Gently vortex or sonicate the solution during the dilution process.
Cell Toxicity Observed The concentration of the organic solvent used to dissolve this compound is toxic to the cells.- Perform a vehicle control experiment with the solvent alone to determine its toxicity threshold for your specific cell line.- Reduce the final solvent concentration in your assay.- Consider alternative, less toxic solvents or explore solvent-free options like cyclodextrin or lipid-based formulations.
Inconsistent Assay Results Incomplete solubilization of this compound leading to variable effective concentrations.- Visually inspect your stock and final solutions for any signs of precipitation.- Prepare fresh stock solutions regularly.- Consider using a solubility-enhancing technique like cyclodextrin complexation for more stable and consistent solutions.

Quantitative Solubility Data for this compound

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)200 mg/mL[1]Recommended for primary stock solutions.
MethanolSoluble[2]Quantitative data not readily available. Perform pilot solubility tests.
EthanolSoluble[1][2]Quantitative data not readily available. Perform pilot solubility tests.
Aqueous Buffers (e.g., PBS)Sparingly solubleDirect dissolution is not recommended for achieving high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO).

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Protocol)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of Cyclodextrin Solution: Dissolve the HP-β-CD in sterile, purified water with stirring.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate is your aqueous stock of the this compound-cyclodextrin complex.

  • Concentration Determination: The concentration of this compound in the final solution should be determined experimentally using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Protocol 3: Preparation of a Lipid-Based Formulation of this compound (Thin-Film Hydration Method for Liposomes)
  • Lipid Film Formation: Dissolve this compound and a suitable lipid mixture (e.g., a combination of a phospholipid like DSPC and cholesterol) in an organic solvent such as chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Visualizing Experimental Workflows and Signaling Pathways

G Workflow for Solubilizing this compound cluster_0 Primary Method: Organic Solvent cluster_1 Alternative Method 1: Cyclodextrin Complexation cluster_2 Alternative Method 2: Lipid-Based Formulation A Weigh this compound B Dissolve in DMSO (or Ethanol/Methanol) A->B C Vortex/Sonicate B->C D Store Stock Solution at -20°C C->D E Prepare Aqueous Cyclodextrin Solution F Add this compound E->F G Stir for 24-48h F->G H Filter and Quantify G->H I Dissolve this compound and Lipids in Organic Solvent J Form Thin Film (Rotary Evaporation) I->J K Hydrate with Aqueous Buffer J->K L Extrude/Sonicate for Size Reduction K->L

Caption: A flowchart illustrating the primary and alternative methods for solubilizing this compound for in vitro assays.

G Simplified Signaling Pathways of this compound cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound NFkB NF-κB (Inhibited) This compound->NFkB GADD153 GADD153/CHOP (Upregulated) This compound->GADD153 p53 p53 Pathway (Activated) This compound->p53 G1_Arrest G1 Cell Cycle Arrest GADD153->G1_Arrest Apoptosis Apoptosis p53->Apoptosis G1_Arrest->Apoptosis

Caption: A diagram showing the key signaling pathways modulated by this compound, leading to cell cycle arrest and apoptosis.

References

Determining the optimal concentration of Ilimaquinone for apoptosis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Ilimaquinone (IQ) to induce apoptosis in cancer cells. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound to induce apoptosis?

A starting point for treating cancer cells with this compound can range from 1 µM to 30 µM.[1][2] The optimal concentration is highly dependent on the specific cell line and the duration of the treatment. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. For example, the IC50 values for oral squamous cell carcinoma cell lines SCC4 and SCC2095 were found to be 7.5 µM and 8.5 µM, respectively, after 48 hours of treatment.[1][3] In breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were 10.6 µM and 13.5 µM, respectively.[4]

Q2: How long should I treat my cells with this compound?

Treatment times of 24 to 48 hours are commonly reported to observe significant apoptosis.[1][5][6] However, the ideal incubation time can vary between cell types. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the optimal window for apoptosis induction without causing excessive necrosis.

Q3: My cells are not showing significant signs of apoptosis. What are some troubleshooting steps?

If you are not observing apoptosis, consider the following:

  • Concentration and Duration: The concentration of this compound may be too low, or the treatment time may be too short. Try increasing the concentration and/or extending the incubation period based on initial dose-response and time-course experiments.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or starved cells can exhibit spontaneous apoptosis, which can confound results.[7]

  • Assay Sensitivity: The method used to detect apoptosis might not be sensitive enough. It is advisable to use multiple assays to confirm apoptosis, such as Annexin V/PI staining and western blotting for caspase cleavage.[8][9]

  • Cell Line Resistance: Some cell lines may be inherently more resistant to this compound.

Q4: I am observing high levels of necrosis instead of apoptosis. How can I adjust my experiment?

High levels of necrosis often indicate that the concentration of this compound is too high or the treatment duration is too long, leading to overwhelming cellular stress. To favor apoptosis over necrosis:

  • Lower the Concentration: Reduce the concentration of this compound to a level closer to the IC50 value.

  • Shorten the Incubation Time: Decrease the duration of the treatment.

  • Gentle Cell Handling: Be gentle during cell harvesting and staining procedures to avoid mechanically damaging the cell membranes, which can lead to false-positive necrosis signals.[7]

Q5: What are the known signaling pathways activated by this compound to induce apoptosis?

This compound has been shown to induce apoptosis through several key signaling pathways:

  • p53 Pathway Activation: this compound can activate the p53 tumor suppressor pathway by promoting its phosphorylation and accumulation. This, in turn, can lead to cell cycle arrest and apoptosis.[5]

  • Mitochondrial-Mediated Pathway: this compound can trigger the intrinsic apoptosis pathway by disrupting the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3.[6][10] This is also associated with a decrease in the anti-apoptotic protein Bcl-2.[6]

  • STAT3 Pathway Inhibition: In gastric cancer cells, this compound has been found to induce apoptosis by inhibiting the STAT3 signaling pathway.[11]

  • ROS-Mediated Pathways: this compound can increase the generation of reactive oxygen species (ROS), which can activate stress-related kinases like ERK and p38 MAPK, ultimately leading to apoptosis.[12][13]

Data Presentation

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Concentration (µM)Treatment Duration (hours)Reference
HCT-116Colon CancerNot explicitly stated, but apoptosis observed at various concentrations.24[5][6]
RKOColon CancerNot explicitly stated, but effects on cell viability observed.24[5]
SCC4Oral Squamous Cell Carcinoma7.548[1][3]
SCC2095Oral Squamous Cell Carcinoma8.548[1][3]
MCF-7Breast Cancer10.6Not specified[4]
MDA-MB-231Breast Cancer13.5Not specified[4]
KATO III, SCM-1, AZ521Gastric CancerNot explicitly stated, but apoptosis was induced.Not specified[11]
A549Lung CancerNot explicitly stated, but apoptosis was induced.Not specified[13]

Table 2: Key Molecular Markers of this compound-Induced Apoptosis

MarkerChange upon IQ TreatmentSignificanceReference
Phospho-p53 (Ser15)IncreasedActivation of the p53 pathway[5]
p21WAF1/CIP1Increasedp53-dependent cell cycle arrest[5]
Cleaved Caspase-3IncreasedExecutioner caspase activation[1][5][6]
Cleaved Caspase-9IncreasedInitiator caspase for the intrinsic pathway[1][6]
Cleaved PARPIncreasedA substrate of cleaved caspase-3, marker of apoptosis[5]
Bcl-2DecreasedDownregulation of an anti-apoptotic protein[6]
Death Receptor 4 (DR4) & 5 (DR5)IncreasedSensitization to TRAIL-induced apoptosis[12]
Phospho-STAT3DecreasedInhibition of a pro-survival signaling pathway[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • 96-well plates

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound (IQ) stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of IQ. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This is a standard method to quantify apoptotic cells.[14][15]

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Western Blotting for Apoptosis-Related Proteins

This method is used to detect changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Initial Screening cluster_assay Phase 2: Viability Assessment cluster_confirmation Phase 3: Apoptosis Confirmation cluster_analysis Phase 4: Data Analysis start Seed Cells treatment Treat with IQ (Dose-Response) start->treatment incubation Incubate (e.g., 24h, 48h) treatment->incubation mtt MTT Assay incubation->mtt ic50 Determine IC50 mtt->ic50 apoptosis_treatment Treat with Optimal IQ Concentration ic50->apoptosis_treatment flow Annexin V/PI Flow Cytometry apoptosis_treatment->flow western Western Blot (Caspases, PARP, etc.) apoptosis_treatment->western quantify Quantify Apoptosis flow->quantify pathway Analyze Protein Expression western->pathway

Caption: Experimental workflow for determining the optimal concentration of this compound.

ilimaquinone_pathways cluster_p53 p53 Pathway cluster_mito Mitochondrial Pathway cluster_stat3 STAT3 Pathway IQ1 This compound p53 p-p53 (Ser15) ↑ IQ1->p53 p21 p21 ↑ p53->p21 apoptosis1 Apoptosis p53->apoptosis1 arrest G2/M Arrest p21->arrest IQ2 This compound bcl2 Bcl-2 ↓ IQ2->bcl2 mmp ΔΨm Loss bcl2->mmp cas9 Caspase-9 ↑ mmp->cas9 cas3 Caspase-3 ↑ cas9->cas3 apoptosis2 Apoptosis cas3->apoptosis2 IQ3 This compound stat3 p-STAT3 ↓ IQ3->stat3 apoptosis3 Apoptosis stat3->apoptosis3

Caption: Key signaling pathways in this compound-induced apoptosis.

References

Identifying and minimizing off-target effects of Ilimaquinone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Ilimaquinone (IQ). Our goal is to help you identify and minimize potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a sesquiterpene quinone from marine sponges, exhibits several biological activities. Its primary reported mechanisms of action include the vesiculation of the Golgi apparatus, which disrupts protein transport, and the induction of apoptosis in cancer cells.[1][2] It has been shown to induce G1 phase cell cycle arrest and upregulate the pro-apoptotic gene GADD153.[1] Additionally, IQ can inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to mitochondrial reactive oxygen species (ROS) generation and apoptosis.[3][4]

Q2: What are the known molecular targets and non-targets of this compound?

A2: this compound has been shown to interact with several cellular components. It is known to down-regulate β-catenin and inhibit the Wnt/β-catenin signaling pathway.[5] It also reduces the phosphorylation of PDHA1, the substrate of PDK1.[4] However, studies have also shown that IQ does not activate extracellular signal-regulated kinase (ERK) or phosphatidylinositol 3-kinase (PI3K).[1] A summary of known interactions is provided in the data tables below.

Q3: My cells are showing signs of toxicity at lower than expected concentrations of IQ. What could be the cause?

A3: Several factors could contribute to this. First, ensure accurate quantification of your IQ stock solution. Second, cell line sensitivity to IQ can vary significantly (see Table 1). We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration. Unintended off-target effects, such as the generation of reactive oxygen species (ROS) due to redox cycling of the quinone moiety, could also contribute to cytotoxicity.[4][6] Consider including an antioxidant like N-acetylcysteine in a control experiment to assess the contribution of ROS.

Q4: I am observing Golgi fragmentation, but not the expected downstream effects on apoptosis. Why might this be?

A4: The disruption of the Golgi apparatus is a distinct effect of this compound that can occur independently of its apoptosis-inducing effects.[1][7] The concentration and treatment time of IQ can influence which cellular effects are most prominent. Shorter incubation times may be sufficient to observe Golgi vesiculation, while longer exposures may be required to trigger apoptotic pathways.[1] Also, confirm the induction of apoptotic markers such as cleaved caspase-3 and GADD153 upregulation via Western blot or qPCR to verify the apoptotic response in your system.

Q5: How can I begin to characterize the off-target profile of this compound in my experimental model?

A5: A tiered approach is recommended. Start with broad-spectrum assays before moving to more targeted validation.

  • Kinase Profiling: Use a commercial kinase screening service to test IQ against a large panel of kinases. This will provide a broad overview of its kinase selectivity.[8]

  • Proteomic Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics can identify direct protein binders of IQ within the cell, offering an unbiased view of its targets.

  • Phenotypic Screening: Utilize high-content imaging or cell-based arrays to observe a wide range of cellular phenotypes induced by IQ, which can provide clues about its off-target activities.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent anti-proliferative effects Cell line variability, passage number, or health.Standardize cell culture conditions. Perform a new dose-response experiment using a fresh aliquot of IQ. Confirm IC50 values against published data (see Table 1).
Unexpected changes in signaling pathways Off-target kinase inhibition or activation.Perform a kinase inhibitor profiling screen to identify unintended targets.[8][10] Validate any hits using in-cell target engagement assays like CETSA or NanoBRET.
IQ appears to be precipitating in my media Poor solubility of the compound.Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the media is low (<0.1%) and consistent across experiments.
Difficulty replicating published apoptosis data Differences in experimental timing or cell density.Follow the published protocols for treatment duration and cell seeding density.[11] Use multiple assays to confirm apoptosis (e.g., Annexin V staining, TUNEL assay, and Western blot for cleaved caspases).[11][12]
Observed effects are not rescued by knocking out the intended target Redundancy in cellular pathways or significant off-target effects.This suggests that the observed phenotype is not solely dependent on the intended target. Utilize unbiased methods like proteomics or transcriptomics to identify other affected pathways. Consider creating a chemical analog of IQ to investigate structure-activity relationships and potentially reduce off-target binding.[13]

Data Presentation

Table 1: Proliferative Inhibition of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 Value (µM)Assay TypeReference
HCT-116Human Colorectal Carcinoma17.89MTT[11]
A549Lung CancerLowest among tested linesMTT[3]
MCF-7Breast Cancer10.6Not Specified
MDA-MB-231Breast Cancer13.5Not Specified

Table 2: Summary of Known Molecular Interactions of this compound

Target/PathwayEffect of this compoundImplicationReference
Primary Targets & Effects
Golgi ApparatusInduces vesiculationBlocks protein transport[2]
GADD153 (CHOP)Upregulates and promotes nuclear translocationInduces apoptosis[1]
Pyruvate Dehydrogenase Kinase 1 (PDK1)Inhibits activityInduces apoptosis via mitochondrial ROS[3][4]
Wnt/β-catenin SignalingDownregulates β-cateninInhibits proliferation[5]
Cell CycleInduces G1 phase arrestAnti-proliferative[1]
Known Non-Targets
Extracellular signal-regulated kinase (ERK)No activationSpecificity of action[1]
Phosphatidylinositol 3-kinase (PI3K)No activationSpecificity of action[1]

Mandatory Visualizations

Ilimaquinone_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_pdk Metabolic Pathway cluster_apoptosis Apoptosis Induction IQ This compound (IQ) Golgi Golgi Complex IQ->Golgi PDK1 PDK1 IQ->PDK1 GADD153 GADD153 (CHOP) IQ->GADD153 Vesicles Vesiculated Golgi Golgi->Vesicles vesiculation Protein_Transport Protein Transport Vesicles->Protein_Transport inhibition PDH PDH Activity PDK1->PDH inhibition ROS Mitochondrial ROS PDH->ROS increase Apoptosis Apoptosis ROS->Apoptosis Caspases Caspase Activation GADD153->Caspases activation Caspases->Apoptosis

Caption: Signaling pathways affected by this compound.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_minimization Minimization Strategy start Hypothesize Off-Target Effects kinase_screen Broad Kinase Profiling start->kinase_screen proteomics Unbiased Proteomics (e.g., CETSA) start->proteomics hits Identify Potential Off-Targets kinase_screen->hits proteomics->hits biochemical Biochemical Assays (IC50) hits->biochemical cellular Cellular Target Engagement (e.g., NanoBRET) hits->cellular validated_hits Validated Off-Targets biochemical->validated_hits cellular->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar rational_design Rational Design of Analogs sar->rational_design result More Selective Compound rational_design->result

Caption: Workflow for identifying and minimizing off-target effects.

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[3][11]

  • Objective: To determine the concentration of IQ that inhibits cell growth by 50% (IC50/GI50).

  • Materials:

    • Cell line of interest (e.g., A549, HCT-116)

    • Complete growth medium

    • This compound (IQ) stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of IQ in complete medium from the stock solution.

    • After 24 hours, remove the medium and add 100 µL of the diluted IQ solutions to the wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest IQ concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Protein Expression/Phosphorylation

This protocol can be used to analyze changes in proteins involved in apoptosis or signaling pathways affected by IQ.[5][14]

  • Objective: To detect changes in the expression or phosphorylation status of target proteins (e.g., β-catenin, phosphorylated PDHA1, GADD153) after IQ treatment.

  • Materials:

    • Cells treated with IQ and control cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (specific to your target proteins)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with the desired concentrations of IQ for the specified time.

    • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Normalize protein concentrations for all samples and prepare lysates by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

References

Technical Support Center: Assessing Ilimaquinone Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the toxicity of Ilimaquinone in non-cancerous cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate accurate and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing low toxicity of this compound in my non-cancerous cell line compared to published data on cancer cells. Is this expected?

A1: Yes, this is a plausible outcome. Some studies indicate that non-tumorigenic cells, such as human breast epithelial cells, are less sensitive to this compound compared to their cancerous counterparts.[1] The cytotoxic effect of this compound is often linked to signaling pathways that are dysregulated in cancer cells. Therefore, a reduced effect in normal cells can be anticipated.

Q2: My results from the MTT assay show high variability between wells treated with this compound. What could be the cause?

A2: High variability in MTT assays can stem from several factors. Ensure even cell seeding and avoid the "edge effect" by not using the outer wells of the 96-well plate, or by filling them with sterile PBS. This compound is a colored compound, which can interfere with the absorbance reading. Always include a blank control with this compound in the media without cells to subtract the background absorbance. Also, ensure the formazan crystals are fully solubilized before reading the plate.

Q3: Can I use assays other than MTT to assess this compound toxicity?

A3: Absolutely. Alternative and complementary assays are recommended to confirm your findings. The Sulforhodamine B (SRB) assay, which measures total protein content, or the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity, are excellent choices. Using multiple assays with different endpoints will provide a more comprehensive understanding of this compound's cytotoxic and cytostatic effects.

Q4: What is the appropriate solvent for this compound, and what is the final concentration I should use in my cell culture?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experimental setup.

Q5: How long should I expose the non-cancerous cells to this compound?

A5: The optimal exposure time can vary between cell lines and the specific research question. A common starting point is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your specific cell line and experimental goals.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High background absorbance in MTT/SRB assay 1. This compound is a colored compound.2. Phenol red in the culture medium.3. Contamination (bacterial or fungal).1. Include a "no-cell" control with this compound to measure and subtract its intrinsic absorbance.2. Use phenol red-free medium for the assay.3. Regularly check for and discard contaminated cultures.
Inconsistent IC50 values across experiments 1. Variation in cell seeding density.2. Cells are in different growth phases.3. Inconsistent incubation times.1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.3. Standardize all incubation periods throughout the experiment.
Low signal or poor dynamic range 1. Low metabolic activity of the chosen cell line.2. Insufficient number of cells seeded.3. Assay is not sensitive enough.1. Increase the incubation time with the assay reagent (e.g., MTT).2. Optimize the initial cell seeding density.3. Consider a more sensitive assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Visual evidence of cell death not correlating with assay results 1. The compound may be cytostatic rather than cytotoxic.2. The chosen assay measures a metabolic endpoint that is not affected at the observed time point.1. Use an assay that measures cell number directly, such as the SRB assay or crystal violet staining.2. Assess markers of apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release).

Data Presentation

Table 1: Summary of this compound Cytotoxicity (IC50 values in µM)

Cell Line Type Specific Cell Line Assay Exposure Time (h) IC50 (µM) Reference
Non-Cancerous Human Breast Epithelial CellsProliferation AssayNot SpecifiedLess sensitive than MCF-7 and MDA-MB-231[1]
Mouse Normal Hepatocytes (AML12)Not specified for cytotoxicity-Data not available
Cancerous PC3 (Prostate)MTT Assay2410.1[2]
HCT-116 (Colon)Cell Viability AssayNot SpecifiedNot Specified[3]
A549 (Lung)MTT Assay24GI50: 16.38 ± 1.01[4][5]
DLD-1 (Colon)MTT Assay24GI50: 21.32 ± 1.15[4][5]
RKO (Colon)MTT Assay24GI50: 20.11 ± 0.98[4][5]
LLC (Murine Lung)MTT Assay24GI50: 18.74 ± 1.22[4][5]
MCF-7 (Breast)Proliferation Assay4810.6[1]
MDA-MB-231 (Breast)Proliferation Assay4813.5[1]

Note: GI50 (50% growth inhibition) is often used interchangeably with IC50.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO) and no-cell controls (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Mix thoroughly by gentle pipetting or shaking.

  • Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay quantifies the total protein content, which is proportional to the cell number.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.[7]

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[8]

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510-565 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay

This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • PBS (Phosphate Buffered Saline)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well.[9]

  • Shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Read the absorbance at 540 nm using a microplate reader.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Toxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Non-Cancerous Cell Line cell_seeding 3. Seed Cells in 96-Well Plate cell_culture->cell_seeding drug_prep 2. Prepare this compound Stock Solution (in DMSO) treatment 4. Treat Cells with Serial Dilutions of this compound drug_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation viability_assay 6. Perform Viability Assay (MTT, SRB, or NRU) incubation->viability_assay read_plate 7. Read Absorbance viability_assay->read_plate data_proc 8. Process Data (Background Subtraction) read_plate->data_proc calc_ic50 9. Calculate IC50 Value data_proc->calc_ic50

Caption: General workflow for assessing this compound toxicity.

Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis cluster_pi3k Survival Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ERK_p38 ↑ p38 ↓ ERK This compound->ERK_p38 Akt ↓ Akt This compound->Akt ROS->ERK_p38 CHOP ↑ CHOP ERK_p38->CHOP DR4_DR5 ↑ DR4/DR5 CHOP->DR4_DR5 Caspases ↑ Caspase Activation DR4_DR5->Caspases Apoptosis Apoptosis Caspases->Apoptosis Akt->Apoptosis inhibits

Caption: Potential signaling pathways affected by this compound.

References

Best practices for preparing Ilimaquinone stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the use of Ilimaquinone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 200 mg/mL.

Q3: How should this compound powder and stock solutions be stored?

A3: this compound powder should be stored at -20°C. Once dissolved, the stock solution should be stored at -80°C to ensure stability.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound is known to activate the p53 and the GADD153/CHOP signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

This compound Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for obtaining reproducible experimental results. Below is a summary of key quantitative data.

ParameterValueSource
Solubility in DMSO 200 mg/mLSigma-Aldrich
Storage (Powder) -20°CDC Chemicals
Storage (in Solvent) -80°CDC Chemicals

Troubleshooting Guide

Problem 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound is a hydrophobic molecule, and high concentrations of DMSO in the final working solution can cause the compound to precipitate when diluted in aqueous buffers or cell culture media.

  • Solution:

    • Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to maintain solubility.

    • Prepare intermediate dilutions of the this compound stock solution in a co-solvent system or directly in the final aqueous buffer while vortexing to facilitate dissolution.

    • Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, consider lowering the final concentration of this compound.

Problem 2: Inconsistent or unexpected experimental results.

  • Cause: This can be due to degradation of the this compound stock solution, variability in cell health, or issues with the experimental setup.

  • Solution:

    • Stock Solution Integrity: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform routine checks for mycoplasma contamination.

    • Experimental Controls: Always include appropriate vehicle controls (e.g., DMSO-treated cells) in your experiments to account for any solvent effects.

Problem 3: Low signal or no effect observed in cell-based assays.

  • Cause: The concentration of this compound may be too low, the treatment duration may be too short, or the cells may be resistant.

  • Solution:

    • Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider a time-course experiment to identify the optimal treatment duration.

    • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It is advisable to test a range of concentrations based on literature values for similar cell types.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on cultured cells.

G prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound & Controls prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment cell_viability Assess Cell Viability (e.g., MTT Assay) treatment->cell_viability protein_analysis Analyze Protein Expression (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis cell_viability->data_analysis protein_analysis->data_analysis

A general experimental workflow for this compound studies.
Detailed Methodologies

Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for p53 and Phospho-p53 (Ser15)

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and phospho-p53 (Ser15) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

This compound exerts its biological effects through the activation of specific signaling pathways. The diagrams below illustrate the key molecular events involved.

This compound-Induced p53 Signaling Pathway

G This compound This compound p53_inactive Inactive p53 This compound->p53_inactive Induces p53_active Phosphorylated p53 (Ser15) p53_inactive->p53_active Phosphorylation p21 p21 (CDKN1A) Upregulation p53_active->p21 apoptosis Apoptosis p53_active->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest

This compound activates p53 through phosphorylation.
This compound-Induced GADD153/CHOP Signaling Pathway

G This compound This compound GADD153 GADD153 (CHOP) Upregulation This compound->GADD153 Nuclear_Translocation Nuclear Translocation of GADD153 GADD153->Nuclear_Translocation G1_Arrest G1 Cell Cycle Arrest Nuclear_Translocation->G1_Arrest Apoptosis Apoptosis Nuclear_Translocation->Apoptosis

This compound induces G1 arrest and apoptosis via GADD153.

References

Technical Support Center: Ilimaquinone Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ilimaquinone (IQ) treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to induce cytotoxicity?

A1: The optimal incubation time for this compound-induced cytotoxicity is cell-line dependent and concentration-dependent. However, a common starting point for many cancer cell lines is a 24-hour incubation period.[1][2] For instance, in A549, DLD-1, and RKO cells, a 24-hour treatment is sufficient to observe a significant decrease in cell viability.[1] In HCT-116 cells, the IC50 value was determined after a 24-hour incubation.[2][3] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal incubation time for your specific cell line and experimental goals.

Q2: At what concentration should I use this compound?

A2: The effective concentration of this compound varies significantly between cell lines. IC50 values have been reported to range from approximately 10 µM to 50 µM. For example, the IC50 for this compound in MCF-7 and MDA-MB-231 breast cancer cells is 10.6 µM and 13.5 µM, respectively, after 48 hours.[4] In HCT-116 cells, the IC50 was found to be 17.89 µM after 24 hours.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound affects multiple signaling pathways to exert its anti-cancer effects. Key pathways include:

  • Induction of Apoptosis:

    • GADD153/CHOP-mediated pathway: this compound upregulates the growth arrest and DNA damage-inducible gene 153 (GADD153 or CHOP), leading to cell cycle arrest and apoptosis.[5][6][7]

    • PDK1 Inhibition: It inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to a shift from glycolysis to oxidative phosphorylation and induction of apoptosis.[1][8]

    • ROS-ERK/p38 MAPK-CHOP pathway: this compound can induce the generation of reactive oxygen species (ROS), which in turn activates the ERK/p38 MAPK-CHOP signaling cascade, leading to the upregulation of death receptors DR4 and DR5.[9]

    • p53 Activation: It can stabilize and activate the p53 tumor suppressor protein, leading to the expression of downstream targets like p21 that mediate cell cycle arrest and apoptosis.[10][11]

    • Mitochondrial-mediated pathway: this compound can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors.[2][4]

  • Wnt/β-catenin Pathway: It can suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[12]

  • Golgi Apparatus Fragmentation: this compound is known to cause the vesiculation of the Golgi apparatus, which can inhibit protein transport.[5][13]

Q4: How can I detect apoptosis induced by this compound?

A4: Several methods can be used to detect this compound-induced apoptosis. Commonly used techniques include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). A 24-hour incubation is often sufficient to detect apoptosis using this method.[1][2]

  • Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and caspase-9 can confirm the induction of apoptosis.[2]

  • DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of genomic DNA into a ladder pattern, which can be visualized by agarose gel electrophoresis.[3]

  • TUNEL Assay: This assay detects DNA fragmentation in situ by labeling the 3'-hydroxyl ends of DNA breaks.[14]

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Suboptimal Incubation Time Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for your cell line. Some cell lines may require longer exposure to this compound.
Incorrect Drug Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cell line.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider using a different cell line known to be sensitive to this compound or investigate the molecular mechanisms of resistance in your cell line.
Drug Inactivity Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
High Cell Seeding Density High cell confluence can sometimes reduce the apparent cytotoxicity of a compound. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in Cell Culture Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Avoid using cells that have been in culture for an extended period.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes to ensure accurate concentrations.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain humidity.
Inconsistent Incubation Times Ensure precise timing of drug addition and assay termination for all samples and experiments.
Issue 3: Difficulty in Detecting Apoptosis
Possible Cause Troubleshooting Step
Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of apoptotic events. Early time points may be necessary to detect early apoptotic markers like Annexin V staining.
Assay Sensitivity Use a combination of apoptosis assays to confirm your results (e.g., Annexin V/PI staining and a caspase activity assay).
Cell Death via Necrosis At high concentrations, this compound may induce necrosis instead of apoptosis. Use a lower concentration or a shorter incubation time. Distinguish between apoptosis and necrosis using Annexin V/PI staining.

Data Summary Tables

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MCF-7Breast Cancer4810.6[4]
MDA-MB-231Breast Cancer4813.5[4]
HCT-116Colon Cancer2417.89[2][3]
A549Lung Cancer24~50[1]
DLD-1Colon Cancer24~50[1]
RKOColon Cancer24~50[1]

Table 2: Recommended Incubation Times for Various Assays

AssayPurposeRecommended Incubation TimeNotes
MTT/Cell Viability Assay To determine cytotoxicity and IC5024 - 72 hoursTime-dependent effects are common. A 24-hour time point is a good starting point.[1][2]
Annexin V/PI Staining To detect and quantify apoptosis12 - 48 hoursEarly apoptotic events can be detected at earlier time points (e.g., 12 hours).[2]
Western Blotting To analyze protein expression changes6 - 48 hoursThe timing depends on the specific protein of interest. For signaling molecules, shorter incubation times may be required.
Golgi Fragmentation Assay To observe Golgi vesiculation1 - 24 hoursGolgi fragmentation can be an early event.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the chosen incubation time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Ilimaquinone_Signaling_Pathways IQ This compound ROS ROS Generation IQ->ROS PDK1 PDK1 Inhibition IQ->PDK1 p53 p53 Activation IQ->p53 Wnt Wnt/β-catenin Pathway Inhibition IQ->Wnt Golgi Golgi Fragmentation IQ->Golgi MAPK ERK/p38 MAPK Activation ROS->MAPK Apoptosis Apoptosis PDK1->Apoptosis p21 p21 Upregulation p53->p21 CHOP CHOP/GADD153 Upregulation MAPK->CHOP DR Death Receptor (DR4/DR5) Upregulation CHOP->DR CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase Activation DR->Caspases Caspases->Apoptosis CellCycleArrest->Apoptosis

Caption: Key signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.

Troubleshooting_Workflow Start Start: Low/No Cytotoxicity CheckTime Is incubation time optimized? Start->CheckTime TimeCourse Perform Time-Course (12, 24, 48, 72h) CheckTime->TimeCourse No CheckConc Is concentration optimized? CheckTime->CheckConc Yes TimeCourse->CheckConc DoseResponse Perform Dose-Response (1-100 µM) CheckConc->DoseResponse No CheckCells Is the cell line known to be sensitive? CheckConc->CheckCells Yes DoseResponse->CheckCells NewCellLine Consider a different cell line CheckCells->NewCellLine No CheckDrug Is the drug stock fresh and properly stored? CheckCells->CheckDrug Yes Success Problem Resolved NewCellLine->Success NewDrug Prepare fresh this compound stock and dilutions CheckDrug->NewDrug No CheckDensity Is cell seeding density optimal? CheckDrug->CheckDensity Yes NewDrug->CheckDensity OptimizeDensity Optimize seeding density CheckDensity->OptimizeDensity No FurtherInvestigation Further Investigation Needed (e.g., resistance mechanisms) CheckDensity->FurtherInvestigation Yes OptimizeDensity->Success

Caption: Troubleshooting workflow for low or no observed cytotoxicity with this compound treatment.

References

How to control for Ilimaquinone-induced oxidative stress in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for ilimaquinone-induced oxidative stress in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it induce oxidative stress?

A1: this compound is a sesquiterpenoid quinone isolated from marine sponges. Its quinone structure is central to its biological activity, including its anticancer properties. The induction of oxidative stress is a key mechanism of its action. This occurs when the quinone moiety of this compound is intracellularly reduced to a hydroquinone. This hydroquinone can then auto-oxidize, transferring electrons to molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, leading to cellular oxidative stress.

Q2: What are the primary signaling pathways activated by this compound-induced ROS?

A2: this compound-induced ROS has been shown to activate several key signaling pathways implicated in apoptosis and cell cycle arrest. The two primary pathways are:

  • ERK/p38 MAPK-CHOP Pathway: ROS generation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK). These kinases, in turn, upregulate the transcription factor C/EBP homologous protein (CHOP), which promotes the expression of pro-apoptotic proteins.

  • p53 Pathway: Oxidative stress can cause DNA damage and activate the tumor suppressor protein p53. This is often mediated through the phosphorylation of p53 at Ser15, leading to its stabilization and accumulation. Activated p53 can then induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

Q3: Why is it important to control for oxidative stress in my experiments with this compound?

A3: While oxidative stress is a component of this compound's mechanism of action, it is crucial to control for it to:

  • Elucidate ROS-dependent vs. ROS-independent effects: By using antioxidants, you can determine which of this compound's effects are a direct result of oxidative stress and which may be due to other mechanisms (e.g., direct enzyme inhibition).

  • Isolate specific pathways: Controlling for oxidative stress allows you to investigate downstream signaling events more clearly.

  • Improve reproducibility: The extent of oxidative stress can vary between experiments. Using antioxidants as a control can help to standardize your experimental conditions.

  • Determine therapeutic relevance: Understanding the role of oxidative stress can inform the development of combination therapies where antioxidants might be used to mitigate side effects in non-cancerous cells.

Q4: What are some common antioxidants I can use as controls?

A4: Several antioxidants can be used to control for this compound-induced oxidative stress. The choice of antioxidant will depend on the specific research question and the localization of ROS production. Common choices include:

  • N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione (GSH), NAC is a general ROS scavenger.

  • MitoTEMPO: A mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide. This is particularly useful as this compound has been shown to induce mitochondrial ROS.

  • Trolox: A water-soluble analog of Vitamin E that can scavenge peroxyl radicals and is often used as a standard antioxidant control.

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High variability in ROS measurements between replicates. Inconsistent cell density, variations in this compound or antioxidant incubation times, photobleaching of fluorescent probes.Ensure consistent cell seeding density. Standardize all incubation times precisely. Protect fluorescently labeled cells from light as much as possible.
Antioxidant control does not rescue cells from this compound-induced death. The concentration of the antioxidant is too low. Cell death is mediated by a ROS-independent pathway. The antioxidant itself is causing toxicity at the concentration used.Perform a dose-response experiment to determine the optimal concentration of the antioxidant. Investigate alternative mechanisms of this compound-induced cell death. Perform a toxicity assay for the antioxidant alone.
Unexpected pro-oxidant effect observed with antioxidant treatment. Some antioxidants, like NAC, can exhibit pro-oxidant effects at high concentrations or in certain cellular contexts.Test a lower concentration range for the antioxidant. Ensure the antioxidant is freshly prepared and stored correctly.
Difficulty in detecting a specific ROS-mediated signaling event. The timing of the analysis is not optimal. The specific signaling pathway is not activated in your cell type.Perform a time-course experiment to identify the peak of signaling activation after this compound treatment. Confirm the expression of key pathway components in your cell line.

Data Presentation

Table 1: Recommended Concentrations of Antioxidants for Control Experiments

AntioxidantRecommended Starting Concentration Range (in vitro)Pre-incubation Time Before this compoundKey Considerations
N-acetylcysteine (NAC)1 - 10 mM1 - 2 hoursCan have pro-oxidant effects at very high concentrations. Prepare fresh solutions.
MitoTEMPO10 - 50 µM1 hourSpecifically targets mitochondrial ROS. May not quench ROS from other cellular sources.
Trolox100 - 500 µM1 - 2 hoursWater-soluble Vitamin E analog, good for general antioxidant control.
Vitamin E (α-tocopherol)50 - 200 µM24 hoursLipid-soluble, ideal for studying lipid peroxidation. Requires a vehicle (e.g., ethanol or DMSO) for solubilization.

Table 2: Expected Outcomes of Antioxidant Control in this compound Experiments

Parameter MeasuredExpected Effect of this compound AloneExpected Effect of this compound + Antioxidant
Intracellular ROS LevelsSignificant IncreaseAttenuation of ROS increase
Cell Viability / ApoptosisDecreased viability / Increased apoptosisPartial or full rescue of cell viability / a decrease in apoptosis
p-ERK / p-p38 LevelsIncreased phosphorylationReduced phosphorylation
p53 (Ser15) PhosphorylationIncreased phosphorylationReduced phosphorylation
CHOP ExpressionUpregulationDownregulation

Experimental Protocols

Protocol 1: Assessment of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol provides a method for measuring total intracellular ROS levels.

Materials:

  • Cells of interest

  • This compound

  • Antioxidant of choice (e.g., NAC)

  • DCFH-DA (5 mM stock in DMSO)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader (Excitation/Emission: 485/535 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • (Optional) Pre-treat cells with the desired concentration of antioxidant for the recommended time (see Table 1).

  • Treat cells with various concentrations of this compound (with or without antioxidant) for the desired time period. Include appropriate vehicle controls.

  • Remove the treatment media and wash the cells once with warm PBS.

  • Prepare a 20 µM working solution of DCFH-DA in serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

Protocol 2: Measurement of Cell Viability using the MTT Assay

This protocol assesses cell viability based on mitochondrial metabolic activity.[1][2][3][4]

Materials:

  • Cells of interest

  • This compound

  • Antioxidant of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plate

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat with antioxidant if required, then treat with this compound (with or without antioxidant) for the desired duration (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]

Materials:

  • Cells of interest

  • This compound

  • Antioxidant of choice

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (with or without antioxidant) as desired.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualization

Ilimaquinone_ROS_Signaling This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS ERK p-ERK ROS->ERK p38 p-p38 MAPK ROS->p38 p53 p-p53 (Ser15) ROS->p53 CHOP CHOP ERK->CHOP p38->CHOP Apoptosis1 Apoptosis CHOP->Apoptosis1 p21 p21 p53->p21 Apoptosis2 Apoptosis p53->Apoptosis2 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound-induced ROS signaling pathways.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treatment with Antioxidant (e.g., NAC, MitoTEMPO) Start->Pretreat Treat Treatment with this compound (with/without Antioxidant) Pretreat->Treat Endpoint Endpoint Assays Treat->Endpoint ROS_Assay ROS Measurement (e.g., DCFH-DA) Endpoint->ROS_Assay Viability_Assay Cell Viability/Apoptosis (e.g., MTT, Annexin V) Endpoint->Viability_Assay Signaling_Assay Signaling Analysis (e.g., Western Blot) Endpoint->Signaling_Assay Analysis Data Analysis and Interpretation ROS_Assay->Analysis Viability_Assay->Analysis Signaling_Assay->Analysis

Caption: Experimental workflow for antioxidant control.

References

Technical Support Center: Calibrating Flow Cytometer Settings for Ilimaquinone-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating flow cytometer settings for cells treated with Ilimaquinone.

Frequently Asked Questions (FAQs)

Q1: What are the known effects of this compound on cells that I should be aware of before starting my flow cytometry experiment?

A1: this compound is a marine sponge metabolite known to induce apoptosis and affect the cell cycle in various cancer cell lines.[1][2][3][4][5] Key cellular effects include:

  • Induction of Apoptosis: this compound triggers programmed cell death through the mitochondrial-mediated pathway.[2][5] This involves the activation of caspases (like caspase-3 and -9), a decrease in the anti-apoptotic protein Bcl-2, and DNA fragmentation.[1][2]

  • Cell Cycle Arrest: Studies have shown that this compound can cause cell cycle arrest, often observed as an accumulation of cells in a particular phase when analyzed by propidium iodide (PI) staining.[1]

  • Mitochondrial Dysfunction: A significant effect of this compound is the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm).[2]

  • Increased Reactive Oxygen Species (ROS): Treatment with this compound has been shown to increase the levels of intracellular reactive oxygen species.[1]

Understanding these effects is crucial for selecting appropriate flow cytometry assays and for interpreting your data correctly.

Q2: My this compound-treated cells show a high level of autofluorescence. How can I correct for this?

A2: Increased autofluorescence can be a common issue with drug-treated cells. Here are several strategies to mitigate this:

  • Include an Unstained Control: Always run an unstained sample of your this compound-treated cells. This will allow you to quantify the level of autofluorescence and set your negative gates accordingly.

  • Choose Fluorochromes Wisely: Opt for bright fluorochromes that emit in channels with low autofluorescence.[6] It is advisable to run your unstained treated cells first to identify which channels exhibit the most autofluorescence and avoid them if possible.[7]

  • Use a "Fluorescence Minus One" (FMO) Control: FMO controls are essential for accurately setting gates in multicolor experiments. They help to distinguish between true positive signals and the spread of fluorescence from other channels, which can be exacerbated by high autofluorescence.

  • Consider a Quenching Step: In some cases, a brief incubation with a quenching agent like Trypan Blue can help to reduce extracellular fluorescence, though this is more commonly used for surface staining.

Q3: I am seeing a high percentage of dead cells in my untreated control group after preparing them for flow cytometry. What could be the cause?

A3: A high level of cell death in your control group can compromise your results. Common causes include:

  • Harsh Cell Handling: Overly vigorous pipetting or vortexing can cause mechanical stress and induce apoptosis.[8] Always handle cells gently.

  • Suboptimal Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells are more prone to spontaneous apoptosis.[8]

  • Incorrect Cell Detachment: If using adherent cells, prolonged exposure to trypsin or using a scraper can damage cell membranes. Consider using a gentler detachment solution like Accutase. Avoid EDTA if you are performing Annexin V staining, as it chelates Ca2+, which is necessary for Annexin V binding.[8][9]

  • Temperature Stress: Avoid drastic temperature changes. Perform staining steps on ice or at 4°C to reduce metabolic activity and potential antibody internalization.[10]

Troubleshooting Guides

Problem 1: Weak or No Signal in Apoptosis Assay (e.g., Annexin V/PI)

  • Possible Cause: Insufficient drug concentration or incubation time.

  • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

  • Possible Cause: Reagent issues.

  • Solution: Check the expiration dates of your Annexin V and PI. Ensure they have been stored correctly. Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify that the reagents are working.[8]

  • Possible Cause: Incorrect buffer used for Annexin V staining.

  • Solution: Annexin V binding is calcium-dependent. Ensure you are using the 1X Annexin V binding buffer provided with your kit, which should contain calcium.[9]

  • Possible Cause: Cells were washed after staining with Annexin V/PI.

  • Solution: Do not wash the cells after adding the Annexin V and PI reagents, as the Annexin V binding is reversible. Proceed to analysis immediately after the incubation period.[9]

Problem 2: Unexpected Cell Cycle Profile

  • Possible Cause: Cell clumps are being analyzed as single events.

  • Solution: Gently pipette the cell suspension through a cell strainer or nylon mesh before analysis to remove clumps. Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) during data analysis.[10]

  • Possible Cause: Incorrect staining procedure.

  • Solution: Ensure proper fixation and permeabilization if staining for intracellular targets. For DNA content analysis with PI, RNase treatment is crucial to prevent staining of double-stranded RNA.

  • Possible Cause: High flow rate.

  • Solution: Run your samples at a low flow rate to improve data resolution and obtain more accurate cell cycle profiles.[11]

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

  • Cell Preparation:

    • Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize (for suspension cells).

    • Treat cells with the desired concentrations of this compound for the determined amount of time. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer. Combine the supernatant and the detached cells.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V conjugated to a fluorochrome (e.g., FITC, APC) and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on the flow cytometer. Do not wash the cells.

    • Set up appropriate voltage and compensation settings using single-stained controls.

    • Gate on the single-cell population and then analyze the Annexin V and PI signals.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

  • Cell Preparation and Treatment:

    • Follow the same steps as in Protocol 1 for cell seeding and treatment.

  • Cell Harvesting and Fixation:

    • Harvest cells as described above.

    • Wash cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells on the flow cytometer using a low flow rate.

    • Use a doublet discrimination gate.

    • Analyze the DNA content based on the PI fluorescence intensity.

Data Presentation

Table 1: Example Data Table for this compound-Induced Apoptosis

This compound Conc. (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
0 (Control)
5
10
20

Table 2: General Starting PMT Voltage Settings (Adjust as needed)

ParameterFluorochromeStarting Voltage (V)
FSCN/A200 - 400
SSCN/A200 - 400
FL1FITC / Alexa Fluor 488300 - 500
FL2PE300 - 500
FL3PI / PerCP400 - 600
FL4APC400 - 600

Note: Optimal voltages will vary between instruments and experiments. Always titrate your antibodies and optimize your settings using unstained and single-stained controls.

Visualizations

Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_acquire Data Acquisition cluster_analyze Data Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Stain with Fluorescent Probes C->D E Run Controls (Unstained, Single-Stains) D->E F Set Voltages & Compensation E->F G Acquire Sample Data F->G H Gate on Single Cells G->H I Analyze Target Populations H->I

Caption: General workflow for flow cytometry analysis of this compound-treated cells.

Troubleshooting cluster_solutions Start Weak or No Signal? C1 Dose/Time Optimized? Start->C1 Yes Sol1 Optimize Drug Dose/Time Sol2 Check Reagent Viability (Use Positive Control) Sol3 Use Correct Annexin V Buffer (with Ca2+) Sol4 Do Not Wash After Staining C1->Sol1 No C2 Positive Control Works? C1->C2 Yes C2->Sol2 No C3 Correct Buffer Used? C2->C3 Yes C3->Sol3 No C4 Washed Post-Stain? C3->C4 Yes C4->Sol4 Yes End Consult Instrument Specialist C4->End No

Caption: Troubleshooting weak signals in apoptosis assays.

Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ ROS Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified this compound-induced apoptosis pathway.

References

Ensuring reproducibility in Ilimaquinone-based experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving ilimaquinone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia.[1] It is a cell-permeable compound known for a wide range of biological activities, including anti-cancer, anti-HIV, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Its primary mechanisms of action include the induction of Golgi apparatus fragmentation, promotion of apoptosis and autophagy, and cell cycle arrest.[2][4][6]

Q2: How should I properly store and handle this compound?

A2: this compound is typically supplied as a solid and should be stored at -20°C.[4] For experimental use, it is often dissolved in DMSO to create a stock solution.[4] Due to the potential for instability, it is recommended to prepare fresh dilutions from the stock solution for each experiment.[7] When working with plasma samples, the addition of a stabilizer like ascorbic acid is crucial to prevent degradation.[7][8]

Q3: What are the known molecular targets and mechanisms of action of this compound?

A3: this compound's bioactivity is attributed to its benzoquinone ring, which can undergo redox cycling to generate reactive oxygen species (ROS) and participate in nucleophilic addition reactions, potentially modifying proteins.[1] Key molecular events associated with this compound treatment include:

  • Golgi Apparatus Disruption: It causes a reversible breakdown of the Golgi complex into vesicular structures.[2][4]

  • Apoptosis Induction: It can trigger the mitochondrial-mediated apoptosis pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[5][9][10]

  • Cell Cycle Arrest: this compound can induce G1 or G2/M phase arrest in the cell cycle, depending on the cell type.[2][3][6]

  • Signaling Pathway Modulation: It has been shown to activate the p53 pathway and inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1) activity.[6][11]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
This compound Degradation • Ensure proper storage of solid this compound at -20°C. • Prepare fresh working solutions from a DMSO stock for each experiment. For long-term experiments, consider the stability of this compound in your specific culture medium. • If working with plasma, add a stabilizer like ascorbic acid.[7][8]
Incorrect Concentration • Verify the calculated final concentration. • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values can vary significantly between cell lines.
Cell Line Resistance • Confirm the sensitivity of your chosen cell line to this compound by referring to published literature. • Consider using a positive control cell line known to be sensitive to this compound.
Purity of this compound • Use high-purity this compound (≥98%).[12] • If the source is questionable, consider analytical validation of the compound's purity.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding • Ensure a homogenous cell suspension before seeding. • Use a calibrated pipette and consistent technique for cell plating.
Edge Effects in Multi-well Plates • Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. • Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Drug Dilution • Perform serial dilutions carefully and vortex thoroughly between each dilution step. • Prepare a master mix of the final drug concentration to add to replicate wells.
Issue 3: Unexpected Cell Death or Morphology
Possible Cause Troubleshooting Step
Solvent Toxicity • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cells.
Contamination • Regularly check cell cultures for signs of microbial contamination. • Use sterile techniques throughout the experimental process.
Off-target Effects • this compound can induce ROS production.[1] Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to investigate the role of oxidative stress in the observed phenotype.

Experimental Protocols & Data

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay
HCT-116Colorectal Carcinoma17.89MTT Assay[5][9]
PC-3Prostate CancerNot specified, but showed concentration-dependent anti-proliferative effectSulforhodamine B Assay[2][3]
LNCaPProstate CancerNot specified, but showed concentration-dependent anti-proliferative effectSulforhodamine B Assay[2][3]
A549Non-small Cell Lung CancerNot specified, but showed concentration-dependent anti-proliferative effectSulforhodamine B Assay[2][3]
Hep3BHepatocellular CarcinomaNot specified, but showed concentration-dependent anti-proliferative effectSulforhodamine B Assay[2][3]
MCF-7Breast Cancer10.6Not specified[10]
MDA-MB-231Breast Cancer13.5Not specified[10]
Detailed Methodologies

1. Cell Viability (MTT) Assay

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

2. Apoptosis Detection (Annexin V/PI Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

  • Protocol:

    • Seed cells and treat with this compound as for the viability assay.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

3. Golgi Fragmentation Assay

  • Principle: Visualizes the morphology of the Golgi apparatus using immunofluorescence.

  • Protocol:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., BSA).

    • Incubate with a primary antibody against a Golgi marker protein (e.g., GM130 or Golgin-97).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Visualize the Golgi morphology using a fluorescence microscope.

Visualizations

Ilimaquinone_Troubleshooting_Workflow start Inconsistent or No Biological Effect check_compound Verify this compound Integrity & Concentration start->check_compound check_cells Assess Cell Line Sensitivity & Health start->check_cells check_protocol Review Experimental Protocol start->check_protocol sub_compound1 Check Storage (-20°C) check_compound->sub_compound1 sub_compound2 Prepare Fresh Dilutions check_compound->sub_compound2 sub_compound3 Confirm Purity (≥98%) check_compound->sub_compound3 sub_cells1 Use Positive Control Cell Line check_cells->sub_cells1 sub_cells2 Check for Contamination check_cells->sub_cells2 sub_cells3 Perform Dose-Response Curve check_cells->sub_cells3 sub_protocol1 Validate Solvent Toxicity check_protocol->sub_protocol1 sub_protocol2 Ensure Consistent Cell Seeding check_protocol->sub_protocol2 sub_protocol3 Minimize Plate Edge Effects check_protocol->sub_protocol3 end Reproducible Results sub_compound3->end sub_cells3->end sub_protocol3->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Ilimaquinone_Signaling_Pathway cluster_cell Cancer Cell This compound This compound pdk1 PDK1 This compound->pdk1 inhibits p53 p53 This compound->p53 activates golgi Golgi Apparatus This compound->golgi mitochondria Mitochondria This compound->mitochondria pdk1_inhibition Inhibition pdk1->pdk1_inhibition p53_activation Activation p53->p53_activation golgi_fragmentation Fragmentation golgi->golgi_fragmentation apoptosis Apoptosis mitochondria->apoptosis pdk1_inhibition->apoptosis p53_activation->apoptosis cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest

Caption: Simplified signaling pathways affected by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Seeding & Adherence) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay assay_viability Cell Viability (MTT) endpoint_assay->assay_viability Measure Metabolism assay_apoptosis Apoptosis (Annexin V/PI) endpoint_assay->assay_apoptosis Detect Cell Death assay_golgi Golgi Morphology (Immunofluorescence) endpoint_assay->assay_golgi Visualize Organelle data_analysis Data Analysis end Conclusion data_analysis->end assay_viability->data_analysis assay_apoptosis->data_analysis assay_golgi->data_analysis

Caption: General experimental workflow for studying this compound's effects.

References

Validation & Comparative

Comparing the efficacy of Ilimaquinone to doxorubicin in cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of Action of a Marine-Derived Compound Versus a Conventional Chemotherapeutic Agent.

In the landscape of cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed comparison of Ilimaquinone, a sesquiterpene quinone derived from marine sponges, and Doxorubicin, a long-standing anthracycline antibiotic used in chemotherapy. We delve into their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data to inform future research and drug development endeavors.

Cytotoxicity Profile: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin across various cancer cell lines as reported in the literature. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma17.89[1]
MCF-7Breast Cancer10.6[2]
MDA-MB-231Breast Cancer13.5[2]
SCC4Oral Squamous Cell Carcinoma7.5[3]
SCC2095Oral Squamous Cell Carcinoma8.5[3]
A549Lung Carcinoma>20[4]
PC-3Prostate Cancer10.1[5]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma1.9[6]
MCF-7Breast Cancer2.50[4]
MCF-7 (Dox-resistant)Breast Cancer1.9 - 128.5[7][8]
MDA-MB-231Breast Cancer0.69 - 1.65[9][10]
A549Lung Carcinoma5.05 - >20[4][11]
PC-3Prostate Cancer2.64[12]

Mechanisms of Action: Divergent Pathways to Cell Death

This compound and Doxorubicin employ distinct strategies to induce cancer cell death. Doxorubicin, a well-characterized cytotoxic agent, primarily functions through its interaction with DNA, while this compound appears to target metabolic and stress-response pathways.

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes

Doxorubicin's anticancer activity is attributed to three primary mechanisms[13]:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure. This interference inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

This compound: Targeting Cancer Cell Metabolism and Inducing Oxidative Stress

This compound's mechanism of action is an active area of investigation, with several key pathways identified:

  • Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): this compound has been shown to inhibit PDK1, a key enzyme in cancer cell metabolism that promotes aerobic glycolysis (the Warburg effect)[14]. By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS production and apoptosis.

  • Induction of Mitochondrial ROS-Dependent Apoptosis: this compound treatment leads to a significant increase in mitochondrial ROS, which in turn depolarizes the mitochondrial membrane potential and triggers the intrinsic apoptotic pathway[14].

  • Activation of Stress-Response Pathways: It has been reported to induce the GADD153/CHOP-mediated pathway, a key player in the endoplasmic reticulum stress response[15]. Furthermore, this compound can sensitize cancer cells to TRAIL-induced apoptosis through the ROS-ERK/p38 MAPK-CHOP signaling cascade[16].

Impact on Apoptosis and Cell Cycle

Both this compound and Doxorubicin are potent inducers of apoptosis and can cause cell cycle arrest, albeit through different molecular players.

Table 3: Comparative Effects on Apoptosis

DrugCell LineApoptotic EffectQuantitative DataReference
This compound HCT-116Induces early and late apoptosis.7.62% early apoptosis, 25.74% late apoptosis after 24h with IC50 concentration.[17]
A549Significantly induces apoptosis.Significant increase in Annexin V-positive cells.[14]
Doxorubicin SKOV-3Induces apoptosis.Predominant type of cell death observed.[18]
H9c2Significantly induces apoptosis.~20% apoptotic cells with 5 µM Doxorubicin.[19]
MCF-7 / NIH3T3Induces apoptosis.Greater number of apoptotic cells in NIH3T3 than MCF-7.[20]

Table 4: Comparative Effects on Cell Cycle

DrugCell LineCell Cycle EffectQuantitative DataReference
This compound PC-3Induces G1 phase arrest.Time-dependent increase in G1 phase population.[15]
Doxorubicin MCF-7Arrests cells at G1/S and G2/M checkpoints.-[21]
MDA-MB-231Arrests cells at the G2/M checkpoint only.-[21]
B-cell lymphomasInduces G1 or G2 phase arrest depending on the cell line.-[22]
PC-3Induces G2/M phase arrest.Sharp increase in the proportion of cells in the G2/M phase.[12]

Signaling Pathways Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Doxorubicin.

Ilimaquinone_Signaling_Pathway cluster_0 Metabolic Shift cluster_1 Oxidative Stress & Apoptosis cluster_2 Stress Response This compound This compound PDK1 PDK1 This compound->PDK1 inhibits Mito_ROS Mitochondrial ROS This compound->Mito_ROS induces ROS ROS This compound->ROS CHOP CHOP/GADD153 This compound->CHOP induces PDH PDH PDK1->PDH inhibits Glycolysis Aerobic Glycolysis PDK1->Glycolysis promotes OxPhos Oxidative Phosphorylation PDH->OxPhos activates MMP ΔΨm Depolarization Mito_ROS->MMP Apoptosis Apoptosis MMP->Apoptosis ERK_p38 ERK/p38 MAPK ROS->ERK_p38 ERK_p38->CHOP DR4_DR5 DR4/DR5 CHOP->DR4_DR5 TRAIL_Apoptosis TRAIL-induced Apoptosis DR4_DR5->TRAIL_Apoptosis

Caption: Signaling pathways modulated by this compound.

Doxorubicin_Signaling_Pathway cluster_0 DNA Damage & Cell Cycle Arrest cluster_1 Oxidative Stress cluster_2 Apoptosis Induction cluster_3 Signaling Pathways Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoII Topoisomerase II Doxorubicin->TopoII inhibits Redox_Cycling Redox Cycling Doxorubicin->Redox_Cycling PI3K_Akt PI3K/Akt Pathway Doxorubicin->PI3K_Akt modulates p38_MAPK p38 MAPK Pathway Doxorubicin->p38_MAPK activates DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks TopoII->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS Reactive Oxygen Species Redox_Cycling->ROS Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Oxidative_Damage->Apoptosis p38_MAPK->Apoptosis

References

Ilimaquinone vs. Paclitaxel: A Comparative Guide to Cell Cycle Arrest Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cell cycle arrest mechanisms induced by ilimaquinone, a marine sponge metabolite, and paclitaxel, a widely used chemotherapeutic agent. The following sections detail their distinct modes of action, present comparative experimental data, and outline the methodologies used in key experiments.

At a Glance: Key Differences in Mechanism

FeatureThis compoundPaclitaxel
Primary Target Golgi apparatus, various signaling proteinsMicrotubules (β-tubulin subunit)
Cell Cycle Arrest Primarily G1 or S phaseG2/M phase[1][2][3][4][5]
Mechanism of Action Induces Golgi vesiculation, modulates GADD153/CHOP and p53 signaling pathwaysStabilizes microtubules, preventing their dynamic instability and disassembly[6][7]
Downstream Effects Inhibition of protein transport, induction of apoptosis via mitochondrial pathwayActivation of the spindle assembly checkpoint, mitotic arrest, and subsequent apoptosis

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10 - 50[8]
PC-3Pancreatic Cancer10 - 50[8]
HepG2Hepatocellular Carcinoma10 - 50[8]
K562Leukemia<50[9]
A549Lung Carcinoma<50[9]
MCF7Breast Cancer<50[9]
PANC1Pancreatic Cancer<50[9]
T47DBreast Cancer<50[9]
A375Melanoma<50[9]

Table 2: Paclitaxel IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Various Human Tumor LinesVarious2.5 - 7.5[10]
MDA-MB-231Breast Cancer300[11]
ZR75-1Breast CancerVaries[12]
SK-BR-3Breast CancerVaries[13][14]
T-47DBreast CancerVaries[13][14]
MCF-7Breast Cancer3500[11]
BT-474Breast Cancer19[11]
LNCaPProstate CancerVaries[3]
PC3Prostate CancerVaries[3]

Cell Cycle Arrest: A Head-to-Head Comparison

This compound and paclitaxel induce cell cycle arrest at different phases, a key distinction in their mechanisms of action.

This compound: This marine-derived compound predominantly causes a blockage in the G1 or S phase of the cell cycle.[15][16] This arrest is often associated with the upregulation of cell cycle inhibitors.

Paclitaxel: In contrast, paclitaxel is well-characterized to induce a robust arrest at the G2/M phase of the cell cycle.[1][2][3][4][5] This is a direct consequence of its microtubule-stabilizing effect, which prevents the proper formation and function of the mitotic spindle.

Table 3: Effect of this compound and Paclitaxel on Cell Cycle Distribution (Representative Data)

TreatmentCell Line% of Cells in G1% of Cells in S% of Cells in G2/MReference
Control (Untreated)MDA-MB-23160%20%20%[16]
This compound (10 µg/mL)MDA-MB-23173%Not specified10%[16]
Control (Untreated)Sp237.3%40.2%22.5%[5]
Paclitaxel (0.05 mg/L)Sp22.5%5%92.4%[5]
Control (Untreated)Jurkat55%23.5%21.5%[5]
Paclitaxel (0.05 mg/L)Jurkat34.4%24.3%41.3%[5]

Signaling Pathways and Molecular Mechanisms

The distinct points of cell cycle arrest induced by this compound and paclitaxel are governed by their unique interactions with cellular signaling pathways.

This compound's Disruption of Golgi and Induction of Stress Response

This compound's primary intracellular target is the Golgi apparatus. It causes a rapid and reversible vesiculation of the Golgi complex, thereby inhibiting protein transport. This disruption, coupled with other cellular stresses, activates signaling pathways leading to cell cycle arrest. A key player in this process is the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), also known as GADD153 (Growth Arrest and DNA Damage-inducible protein 153).

GADD153_Pathway This compound-Induced GADD153 Signaling Pathway This compound This compound Golgi_Stress Golgi Stress / ER Stress This compound->Golgi_Stress PERK PERK Golgi_Stress->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP (GADD153) ATF4->CHOP Cell_Cycle_Arrest G1/S Phase Arrest CHOP->Cell_Cycle_Arrest Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces Golgi stress, leading to the activation of the PERK-ATF4-CHOP/GADD153 pathway, resulting in G1/S phase cell cycle arrest and apoptosis.

Paclitaxel's Activation of the Spindle Assembly Checkpoint

Paclitaxel's mechanism is intrinsically linked to the mitotic machinery. By binding to the β-tubulin subunit of microtubules, it hyper-stabilizes these structures, preventing their normal dynamic behavior which is essential for the formation of the mitotic spindle and chromosome segregation. This aberrant stabilization activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle. Key proteins involved in the SAC include Mad2 and BubR1.[6] Prolonged activation of the SAC ultimately leads to apoptotic cell death.

Spindle_Assembly_Checkpoint_Pathway Paclitaxel-Induced Spindle Assembly Checkpoint Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Kinetochores Unattached/Improperly Attached Kinetochores Microtubules->Kinetochores SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Kinetochores->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Securin Securin Degradation APC_C->Securin inhibits Mitotic_Arrest G2/M Phase Arrest APC_C->Mitotic_Arrest Separase Separase Activation Securin->Separase Sister_Chromatid Sister Chromatid Separation Separase->Sister_Chromatid Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel stabilizes microtubules, activating the Spindle Assembly Checkpoint, which inhibits the APC/C, leading to G2/M arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and paclitaxel.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of human cancer cell lines (e.g., MDA-MB-231, MCF-7, PC-3, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound and paclitaxel are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Working concentrations are prepared by diluting the stock solutions in fresh culture medium immediately before use. The final DMSO concentration in the culture medium is typically kept below 0.1%.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. Control wells receive medium with DMSO at the same concentration as the drug-treated wells.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Cells are seeded in 6-well plates and treated with this compound, paclitaxel, or vehicle control for the desired time.

  • Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Cells are incubated in the staining solution for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Cell Seeding and Drug Treatment Harvest Harvest Cells Start->Harvest Wash_PBS1 Wash with PBS Harvest->Wash_PBS1 Fixation Fix with 70% Ethanol Wash_PBS1->Fixation Wash_PBS2 Wash with PBS Fixation->Wash_PBS2 Staining Stain with Propidium Iodide and RNase A Wash_PBS2->Staining Flow_Cytometry Analyze on Flow Cytometer Staining->Flow_Cytometry

Caption: A typical workflow for cell cycle analysis using flow cytometry with propidium iodide staining.

Western Blot Analysis
  • Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17][18][19][20]

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., GADD153, Mad2, BubR1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[17]

Conclusion

This compound and paclitaxel represent two distinct classes of anticancer agents with fundamentally different mechanisms for inducing cell cycle arrest. This compound's disruption of the Golgi apparatus and activation of cellular stress responses lead to a G1 or S phase arrest, highlighting a unique therapeutic vulnerability. In contrast, paclitaxel's direct interference with microtubule dynamics triggers a robust G2/M arrest through the well-established spindle assembly checkpoint. Understanding these differential mechanisms is crucial for the rational design of novel therapeutic strategies and for identifying patient populations that may benefit from one agent over the other. The experimental data and protocols provided in this guide offer a foundation for further research into the comparative efficacy and molecular intricacies of these two potent compounds.

References

Validating the Anticancer Potential of Ilimaquinone: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ilimaquinone, a sesquiterpenoid quinone originally isolated from marine sponges, has emerged as a promising candidate in the landscape of anticancer drug discovery. Extensive in vitro research has elucidated its potent cytotoxic effects across a panel of cancer cell lines, including colon, prostate, and lung cancer. This guide provides a comprehensive overview of the existing preclinical data validating the in vivo anticancer activity of this compound, offering a comparative analysis of its performance and detailing the experimental methodologies employed.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anticancer activity is not reliant on a single pathway but rather a coordinated induction of cellular processes leading to apoptosis and inhibition of tumor growth. Key mechanisms identified include:

  • Induction of Apoptosis via Mitochondrial Pathway: this compound triggers the intrinsic apoptotic pathway characterized by the depolarization of the mitochondrial membrane potential. This leads to the activation of caspase-9 and caspase-3, culminating in DNA fragmentation and cell death.[1][2][3]

  • Activation of the p53 Tumor Suppressor Pathway: Studies have shown that this compound can stabilize and activate the p53 protein, a critical tumor suppressor.[4][5][6] This activation leads to the upregulation of p21, a cell cycle inhibitor, and induces G2/M cell cycle arrest, thereby preventing cancer cell proliferation.[4][5]

  • ROS-Mediated Apoptosis and Signaling Pathway Modulation: this compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[7][8][9] This oxidative stress activates the ERK/p38 MAPK-CHOP signaling cascade, which in turn upregulates the expression of death receptors (DR4 and DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[7]

  • Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): this compound has been identified as a novel inhibitor of PDK1, a key enzyme in cancer cell metabolism.[8][9][10] By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis back to oxidative phosphorylation, a less favorable pathway for rapid tumor growth, and induces apoptosis.[9][10]

  • Upregulation of GADD153/CHOP: this compound induces the expression and nuclear translocation of the growth arrest and DNA damage-inducible gene 153 (GADD153 or CHOP).[11][12][13] This transcription factor plays a crucial role in mediating apoptotic cell death in response to cellular stress.

In Vivo Anticancer Activity: Preclinical Evidence

While detailed in vivo quantitative data and direct comparative studies with other anticancer agents remain to be extensively published, the existing preclinical research provides a strong rationale for this compound's potential as an anticancer therapeutic. The primary model for evaluating the in vivo efficacy of novel anticancer compounds like this compound is the xenograft mouse model.[14][15][16]

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical experimental workflow for validating the anticancer activity of a compound like this compound in vivo.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Development cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell Line Selection Cell Line Selection IC50 Determination IC50 Determination Cell Line Selection->IC50 Determination Animal Model Selection Animal Model Selection (e.g., Nude Mice) IC50 Determination->Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Animal Model Selection->Tumor Cell Implantation Drug Administration Drug Administration (this compound vs. Control) Tumor Cell Implantation->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Body Weight Monitoring Body Weight Monitoring Drug Administration->Body Weight Monitoring Tumor Excision & Weight Tumor Excision & Weight Body Weight Monitoring->Tumor Excision & Weight Histopathological Analysis Histopathological Analysis Tumor Excision & Weight->Histopathological Analysis Biomarker Analysis Biomarker Analysis Histopathological Analysis->Biomarker Analysis

Caption: A generalized workflow for in vivo validation of anticancer agents.

Key Signaling Pathways Targeted by this compound

The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways within cancer cells. The diagrams below illustrate these pathways.

p53 Activation Pathway

G This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces Autophagy Autophagy p53->Autophagy Induces G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Induces

Caption: this compound-induced p53 pathway activation leading to cell cycle arrest and apoptosis.
ROS-Mediated Apoptosis Pathway

G This compound This compound ROS Reactive Oxygen Species This compound->ROS Induces ERKp38 ERK/p38 MAPK ROS->ERKp38 Activates CHOP CHOP ERKp38->CHOP Upregulates DR4DR5 Death Receptors (DR4/DR5) CHOP->DR4DR5 Upregulates TRAIL_Apoptosis TRAIL-Induced Apoptosis DR4DR5->TRAIL_Apoptosis Sensitizes to

Caption: this compound-induced ROS generation and subsequent sensitization to TRAIL-induced apoptosis.
PDK1 Inhibition Pathway

G This compound This compound PDK1 Pyruvate Dehydrogenase Kinase 1 This compound->PDK1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PDH Pyruvate Dehydrogenase PDK1->PDH Inhibits Glycolysis Glycolysis PDK1->Glycolysis Promotes OxPhos Oxidative Phosphorylation PDH->OxPhos Promotes

Caption: Inhibition of PDK1 by this compound, leading to a metabolic shift and apoptosis.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validation of in vivo anticancer studies.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.[14] Animals are housed in a pathogen-free environment.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle (e.g., DMSO and PBS), is administered via intraperitoneal (i.p.) or oral (p.o.) route at specified doses and schedules. The control group receives the vehicle only.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and processed for histological and molecular analysis. Animal body weight is monitored throughout the study as an indicator of toxicity.

Hollow Fiber Assay

The hollow fiber assay is an alternative in vivo model for rapid screening of anticancer agents.[15][17]

  • Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.

  • Implantation: The fibers are implanted into the peritoneal cavity and/or subcutaneously in mice.[17]

  • Treatment: The mice are treated with the test compound (this compound) for a defined period.

  • Analysis: The fibers are then retrieved, and the viability of the cancer cells is assessed to determine the drug's efficacy.

Comparative Data Summary

While direct in vivo comparative studies for this compound against other chemotherapeutic agents are not yet widely available in the public domain, a comparative summary of its in vitro potency across different cancer cell lines is presented below. This data underscores the rationale for its further in vivo investigation.

Cell LineCancer TypeIC50 (µM) of this compoundReference
HCT-116Colon Cancer17.89[3]
PC-3Prostate CancerConcentration-dependent anti-proliferative effect[12][13]
LNCaPProstate CancerConcentration-dependent anti-proliferative effect[12][13]
A549Non-small cell lung cancerConcentration-dependent anti-proliferative effect[12][13]
Hep3BHepatocellular carcinomaConcentration-dependent anti-proliferative effect[12][13]

Future Directions and Conclusion

The compelling in vitro data and the well-elucidated mechanisms of action strongly support the continued investigation of this compound's anticancer activity in in vivo models. Future research should focus on:

  • Comprehensive in vivo efficacy studies: Establishing dose-response relationships and optimal treatment schedules in various xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and toxicity profiles: Thoroughly evaluating the absorption, distribution, metabolism, excretion (ADME), and potential side effects of this compound in animal models.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

References

Unraveling the Enigmatic Ilimaquinone: A Comparative Guide to its Mechanism of Action in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the multifaceted mechanisms of action of Ilimaquinone, a marine sponge metabolite, across various cell lines. We delve into its comparative performance, supported by experimental data, and offer detailed protocols for key assays, alongside visualizations of the intricate signaling pathways it modulates.

This compound (IQ), a sesquiterpenoid quinone, has emerged as a fascinating molecule with a spectrum of biological activities, most notably its potent anticancer effects. Initially identified as a potent disruptor of the Golgi apparatus, subsequent research has unveiled a more complex and nuanced mechanism of action that varies across different cancer cell lines. This guide aims to provide a clear and objective comparison of these mechanisms, offering a valuable resource for researchers investigating its therapeutic potential.

Comparative Analysis of this compound's Anticancer Activity

This compound exhibits a broad range of cytotoxic and anti-proliferative effects against a variety of cancer cell lines. While the foundational mechanism of Golgi vesiculation is a common thread, the downstream signaling cascades that lead to cell cycle arrest and apoptosis appear to be cell-type specific. The following table summarizes the key mechanistic findings in different cell lines.

Cell LineCancer TypeKey Mechanism of ActionReported IC50/GI50Reference(s)
PC-3, LNCaP Prostate CancerG1 phase arrest and apoptosis via up-regulation and nuclear translocation of GADD153 (CHOP). This action is independent of Golgi fragmentation.Not explicitly stated in the primary reference.
A549 Non-small Cell Lung CancerInhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to a shift from aerobic glycolysis to oxidative phosphorylation, increased mitochondrial ROS, and apoptosis.GI50 of approximately 25 µM.[1]
DLD-1, RKO, HCT-116 Colorectal CarcinomaInduction of mitochondrial-mediated apoptosis, characterized by decreased mitochondrial membrane potential, activation of caspase-9 and -3, and downregulation of Bcl-2.Not explicitly stated in the primary reference.[2]
RPMI-8226 Multiple MyelomaInhibition of the Wnt/β-catenin pathway by promoting the degradation of β-catenin, leading to G0/G1 cell cycle arrest and apoptosis.Not explicitly stated in the primary reference.[3]
CHO Cells Hamster OvaryComplete vesiculation of Golgi membranes, inhibition of protein transport from the cis-Golgi, and prevention of β-COP and ARF association with Golgi membranes.Not applicable (mechanistic study).[4]
Hamster and Rat Fibroblasts N/AAbrupt decrease in gap-junctional communication, preceding significant Golgi fragmentation.Not applicable (mechanistic study).[4]

Head-to-Head: this compound vs. Alternative Golgi-Disrupting Agents

This compound's primary characteristic is its ability to disrupt the Golgi apparatus. To better understand its unique properties, it is essential to compare it with other well-known Golgi-disturbing agents like Brefeldin A and Monensin.

FeatureThis compoundBrefeldin A (BFA)Monensin
Primary Mechanism Causes complete vesiculation of Golgi membranes.[4]Induces retrograde transport of Golgi proteins to the endoplasmic reticulum (ER), leading to the collapse of the Golgi into the ER.[5][6]Acts as a Na+/H+ ionophore, disrupting the pH gradient of the Golgi and causing swelling of the cisternae.[7][8]
Effect on Protein Transport Blocks anterograde transport from the cis-Golgi onward.[4]Blocks protein transport from the ER to the Golgi.[6]Disrupts intra-Golgi transport and protein secretion.[7]
Retrograde Transport to ER NoYesNo
Reversibility ReversibleReversibleReversible
Anticancer Mechanisms Multiple, including GADD153 induction, Wnt/β-catenin inhibition, PDK1 inhibition, mitochondrial apoptosis.Induces apoptosis and cell cycle arrest in various cancer cell lines, often through ER stress.[9]Induces apoptosis and can inhibit cancer cell motility.[8][10]

Experimental Protocols: A Guide to Key Assays

To facilitate the replication and further investigation of this compound's effects, we provide detailed protocols for the key experimental assays cited in the literature.

Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)

This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.[11][12][13]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.[14][15][16][17]

Western Blot for CHOP/GADD153 Detection

This technique is used to detect the expression levels of the CHOP/GADD153 protein, a key marker of ER stress and a mediator of this compound-induced apoptosis in some cell lines.

Materials:

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CHOP/GADD153

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse treated and untreated cells with RIPA buffer and determine the protein concentration.

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CHOP/GADD153 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[18]

Pyruvate Dehydrogenase Kinase 1 (PDK1) Activity Assay

This assay measures the activity of PDK1, which is inhibited by this compound in certain cancer cells.

Materials:

  • PDK1 enzyme

  • PDK1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive ATP, or phospho-specific antibody)

Protocol (Example using ADP-Glo™):

  • Set up the kinase reaction in a 96-well plate containing PDK1 enzyme, substrate, and kinase assay buffer.

  • Add this compound at various concentrations to the test wells.

  • Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus the PDK1 activity.[19][20][21][22]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.

Materials:

  • JC-1 dye

  • Cell culture medium

  • CCCP (a positive control for mitochondrial membrane depolarization)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Treat cells with this compound for the desired time. Include a positive control treated with CCCP.

  • Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[23][24][25][26]

Visualizing the Pathways: A DOT Language Representation

To provide a clearer understanding of the complex signaling pathways modulated by this compound, we have generated diagrams using the Graphviz DOT language.

Ilimaquinone_Golgi_Disruption cluster_golgi Golgi Apparatus cis_golgi cis-Golgi medial_golgi medial-Golgi cis_golgi->medial_golgi Anterograde Transport trans_golgi trans-Golgi medial_golgi->trans_golgi This compound This compound Vesiculation Golgi Vesiculation This compound->Vesiculation Vesiculation->cis_golgi Vesiculation->medial_golgi Vesiculation->trans_golgi Protein_Transport_Block Protein Transport Blocked Vesiculation->Protein_Transport_Block

Caption: this compound induces vesiculation of the Golgi apparatus, leading to a blockage of protein transport.

Ilimaquinone_Anticancer_Pathways cluster_pc3 Prostate Cancer (PC-3) cluster_a549 Lung Cancer (A549) cluster_rpmi Multiple Myeloma (RPMI-8226) This compound This compound GADD153 GADD153/CHOP Up-regulation & Nuclear Translocation This compound->GADD153 PDK1 PDK1 Inhibition This compound->PDK1 beta_catenin β-catenin Degradation This compound->beta_catenin G1_Arrest_PC3 G1 Phase Arrest GADD153->G1_Arrest_PC3 Apoptosis_PC3 Apoptosis G1_Arrest_PC3->Apoptosis_PC3 Metabolic_Shift Metabolic Shift (↓Glycolysis, ↑OxPhos) PDK1->Metabolic_Shift Mito_ROS ↑ Mitochondrial ROS Metabolic_Shift->Mito_ROS Apoptosis_A549 Apoptosis Mito_ROS->Apoptosis_A549 Wnt_Signaling ↓ Wnt/β-catenin Signaling beta_catenin->Wnt_Signaling G0G1_Arrest_RPMI G0/G1 Phase Arrest Wnt_Signaling->G0G1_Arrest_RPMI Apoptosis_RPMI Apoptosis G0G1_Arrest_RPMI->Apoptosis_RPMI

Caption: this compound's diverse anticancer mechanisms in different cancer cell lines.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment fixation Fix with 10% TCA treatment->fixation staining Stain with 0.4% SRB fixation->staining wash Wash with 1% Acetic Acid staining->wash solubilize Solubilize Dye with 10mM Tris wash->solubilize read Read Absorbance at 510nm solubilize->read

Caption: Workflow for determining cell viability using the Sulforhodamine B (SRB) assay.

Conclusion

This compound stands out as a promising natural product with potent anticancer activities. Its mechanism of action is multifaceted and context-dependent, ranging from the dramatic reorganization of the Golgi apparatus to the subtle modulation of key signaling pathways involved in cell proliferation, metabolism, and survival. While its Golgi-disrupting properties are a hallmark, it is evident that its anticancer efficacy is not solely dependent on this effect in all cell types. The cell-specific signaling pathways it triggers, such as the GADD153/CHOP pathway in prostate cancer, PDK1 inhibition in lung cancer, and Wnt/β-catenin pathway suppression in multiple myeloma, highlight the need for a tailored approach when considering its therapeutic application.

This comparative guide underscores the importance of cross-validating the mechanism of action of a drug candidate in multiple, relevant cell lines. A deeper understanding of these diverse mechanisms will be crucial for identifying the cancer types most likely to respond to this compound and for the rational design of combination therapies. Further research, particularly direct comparative studies across a broader panel of cell lines, will be invaluable in fully elucidating the therapeutic potential of this intriguing marine metabolite.

References

A Comparative Analysis of Ilimaquinone and Other Quinone-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the marine-derived sesquiterpenoid quinone, Ilimaquinone, and other prominent quinone-based drugs. The objective is to present a clear overview of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation, thereby aiding in drug discovery and development efforts.

Introduction to Quinone-Based Drugs

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. They are widely distributed in nature and have been extensively studied for their therapeutic potential, particularly as anticancer agents. Their biological activity is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and to act as electrophiles, forming covalent bonds with nucleophilic biomolecules such as proteins and DNA. This guide will focus on a comparative analysis of this compound against established quinone-based chemotherapeutics like Doxorubicin and Mitomycin C, as well as other notable quinones such as Atovaquone and Lapachol.

Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other quinone-based drugs in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

DrugCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Adenocarcinoma10.6[1]
MDA-MB-231Breast Adenocarcinoma13.5[1]
HCT-116Colorectal CarcinomaNot specified, but cytotoxic[2]
RPMI-8226Multiple MyelomaNot specified, but cytotoxic
Doxorubicin MCF-7Breast Adenocarcinoma0.69[3]
MDA-MB-231Breast Adenocarcinoma3.16[3]
BT474Breast Carcinoma1.14[3]
T47DBreast Carcinoma8.53[3]
Mitomycin C MDA-MB-231Breast Adenocarcinoma20[4]
MCF-7Breast Adenocarcinoma0.024
Lapachol MCF-7Breast AdenocarcinomaIC50 values reported[5]
MDA-MB-231Breast AdenocarcinomaIC50 values reported[5]
HCT-116Colorectal CarcinomaIC50 values reported[5]

Mechanisms of Action: A Comparative Overview

While sharing the common quinone scaffold, these drugs exhibit diverse mechanisms of action, targeting various cellular processes to induce cytotoxicity.

This compound

This compound, a metabolite isolated from marine sponges, demonstrates a multifaceted mechanism of action.[2] It is known to induce vesiculation of the Golgi apparatus, although this is not its primary mode of anticancer activity.[6] Its key mechanisms include:

  • Induction of Apoptosis: this compound triggers programmed cell death through multiple signaling pathways.

    • GADD153/CHOP-Mediated Pathway: It upregulates the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as CHOP, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[6]

    • Mitochondrial-Mediated Pathway: It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspases.[2]

    • TRAIL-Sensitization: this compound enhances the sensitivity of cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by upregulating death receptors DR4 and DR5 through a ROS-ERK/p38 MAPK-CHOP signaling cascade.[6]

  • Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS production and apoptosis.[7][8]

  • Wnt/β-catenin Pathway Inhibition: this compound has been shown to down-regulate the level of intracellular β-catenin, a key component of the Wnt signaling pathway, which is often deregulated in cancer.[7]

Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its primary mechanisms of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby obstructing DNA and RNA synthesis. It also forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.[9][10]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin undergoes redox cycling, producing superoxide and hydrogen peroxide radicals that cause oxidative damage to DNA, proteins, and lipids.[9][10] This ROS generation is also a major contributor to its cardiotoxicity.[11]

Mitomycin C

Mitomycin C is a bioreductive alkylating agent. Its quinone group is essential for its activation.

  • DNA Cross-linking: Upon intracellular reduction of its quinone moiety, Mitomycin C becomes a potent alkylating agent that cross-links DNA, primarily at CpG sequences.[12][13] This prevents DNA replication and transcription, ultimately leading to cell death.[14]

Atovaquone

Atovaquone is a hydroxynaphthoquinone with a distinct mechanism of action primarily utilized in the treatment of parasitic infections.

  • Mitochondrial Electron Transport Chain Inhibition: Atovaquone acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of parasites.[2][15] This disrupts ATP synthesis and pyrimidine biosynthesis, leading to parasite death.[6]

Lapachol

Lapachol is a natural naphthoquinone that requires bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

  • NQO1-Mediated Redox Cycling: Lapachol undergoes a futile redox cycle catalyzed by NQO1, leading to the massive production of superoxide radicals and subsequent hydrogen peroxide. This results in severe oxidative stress, DNA damage, and ultimately, cancer cell death.[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating quinone-based drugs.

GADD153_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress GADD153 GADD153 (CHOP) Upregulation Cellular_Stress->GADD153 G1_Arrest G1 Phase Cell Cycle Arrest GADD153->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound-induced GADD153-mediated apoptosis pathway.

Mitochondrial_Apoptosis_Pathway Quinone_Drug Quinone-Based Drug (e.g., this compound, Doxorubicin) Mitochondria Mitochondria Quinone_Drug->Mitochondria ROS ROS Generation Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General mitochondrial-mediated apoptosis pathway for quinone drugs.

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Drug_Treatment Treatment with Quinone-Based Drugs Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (SRB Assay) Drug_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay MMP_Assay Mitochondrial Potential Assay (JC-1 Assay) Drug_Treatment->MMP_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating quinone-based drugs.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they adhere and are in logarithmic growth phase.

  • Drug Treatment: Treat cells with a range of concentrations of the quinone-based drug and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.[18][19][20][21]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the quinone-based drug at a predetermined concentration (e.g., IC50) for a specified time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[3][22][23][24][25]

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.

  • Cell Treatment: Treat cells with the quinone-based drug as described for the apoptosis assay.

  • Cell Harvesting and Washing: Collect and wash the cells with PBS.

  • JC-1 Staining: Resuspend the cells in a medium containing the JC-1 dye. Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

    • Healthy cells: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

    • Apoptotic cells: In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[26][27][28][29]

Conclusion

This compound exhibits a distinct and multifaceted mechanism of action compared to established quinone-based drugs like Doxorubicin and Mitomycin C. While all leverage the reactivity of the quinone core, this compound's ability to target specific signaling pathways such as GADD153 and PDK1, in addition to inducing mitochondrial-mediated apoptosis, presents a unique therapeutic profile. The comparative cytotoxicity data highlights the varying potencies of these compounds across different cancer cell lines, underscoring the importance of selecting appropriate models for preclinical evaluation. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel quinone-based drug candidates. Further research focusing on direct comparative studies will be crucial for elucidating the full therapeutic potential of this compound and its analogues in the landscape of cancer chemotherapy.

References

A Comparative Analysis of Apoptotic Induction: Ilimaquinone vs. Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the apoptotic-inducing capabilities of ilimaquinone, a marine sponge metabolite, and staurosporine, a well-established protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of programmed cell death and the evaluation of potential therapeutic agents.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. The induction of apoptosis is a key mechanism for many anti-cancer therapies. This guide benchmarks the marine-derived compound this compound against the widely used apoptosis inducer, staurosporine. While staurosporine is a potent, broad-spectrum kinase inhibitor, this compound has been shown to induce apoptosis through more targeted cellular pathways.[1][2][3][4][5]

Mechanism of Action

This compound: A Multi-Faceted Apoptosis Inducer

This compound, a sesquiterpene quinone isolated from marine sponges, triggers apoptosis through several distinct signaling pathways.[6] Its mechanisms include the activation of the intrinsic mitochondrial pathway, modulation of key tumor suppressor proteins, and interference with cancer cell metabolism.

One of the primary mechanisms is the induction of the mitochondrial-mediated pathway .[7][8] this compound treatment leads to a decrease in the mitochondrial membrane potential, which is followed by the activation of caspase-9 and the executioner caspase-3.[7][8] This process is also associated with the downregulation of the anti-apoptotic protein Bcl-2.[7]

Furthermore, this compound has been shown to activate the p53 tumor suppressor pathway . It promotes the phosphorylation of p53 at the Ser15 residue, leading to its stabilization and accumulation.[9] Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which results in G2/M phase cell cycle arrest and subsequent apoptosis.[9]

Recent studies have also highlighted this compound's role in targeting cancer metabolism by inhibiting Pyruvate Dehydrogenase Kinase 1 (PDK1) .[10][11] This inhibition leads to an increase in mitochondrial reactive oxygen species (ROS), contributing to apoptotic cell death.[10][11] Additionally, this compound can suppress the STAT3 signaling pathway and upregulate the GADD153/CHOP pathway , both of which are implicated in its anti-proliferative and apoptotic effects.[12][13]

This compound can also sensitize cancer cells to other treatments. It has been shown to upregulate the expression of death receptors DR4 and DR5, making human colon cancer cells more susceptible to TRAIL-induced apoptosis.[14]

Staurosporine: A Potent, Broad-Spectrum Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor. Its ability to induce apoptosis in a wide array of cell types has made it a standard positive control in apoptosis research.[1][2][3][4][5]

Staurosporine's primary mechanism of apoptotic induction is through the intrinsic, mitochondrial-dependent pathway . It triggers the release of cytochrome c and Smac/DIABLO from the mitochondria, leading to the activation of caspases.[1] Caspase-3 activation is a common feature of staurosporine-induced apoptosis.[2][15]

Interestingly, staurosporine can also induce apoptosis through caspase-independent pathways .[1][16][17] This suggests a more complex mechanism of action that can bypass certain cellular resistance mechanisms. In some contexts, particularly when caspases are inhibited, staurosporine can induce other forms of programmed cell death, such as necroptosis and PANoptosis.[18][19]

Staurosporine is also known to cause cell cycle arrest, typically at the G2/M phase , which contributes to its anti-proliferative effects.[20][21]

Quantitative Comparison of Apoptotic Induction

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and staurosporine in various cancer cell lines, providing a quantitative measure of their cytotoxic and apoptosis-inducing potential.

CompoundCell LineIC50Reference
This compoundHCT-116 (Colon Carcinoma)17.89 µM[7]
This compoundPC3 (Prostate Cancer)10.1 µM[22]
This compoundSCC4 (Oral Squamous Carcinoma)7.5 µM[6][23][24]
This compoundSCC2095 (Oral Squamous Carcinoma)8.5 µM[6][23][24]
StaurosporineKB (Oral Carcinoma)~100 nM[21]
StaurosporineCaco2 (Colorectal Adenocarcinoma)307.1 - 463.6 nM[25]
StaurosporineSH-SY5Y (Neuroblastoma)100 nM[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound and staurosporine.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or staurosporine for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound or staurosporine for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, p53) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the apoptotic induction by this compound and staurosporine.

Ilimaquinone_Apoptosis_Pathway This compound This compound PDK1 PDK1 This compound->PDK1 inhibits p53 p53 (Ser15-P) This compound->p53 activates Mitochondrion Mitochondrion This compound->Mitochondrion disrupts potential Bcl2 Bcl-2 This compound->Bcl2 downregulates ROS ROS PDK1->ROS leads to p21 p21 p53->p21 upregulates Casp9 Caspase-9 Mitochondrion->Casp9 activates Bcl2->Mitochondrion inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest G2M_Arrest->Apoptosis ROS->Mitochondrion

Caption: this compound's multi-pathway induction of apoptosis.

Staurosporine_Apoptosis_Pathway cluster_paths Staurosporine Staurosporine Protein_Kinases Broad Protein Kinases Staurosporine->Protein_Kinases inhibits Mitochondrion Mitochondrion Protein_Kinases->Mitochondrion Caspase_Dependent Caspase-Dependent Pathway Caspase_Independent Caspase-Independent Pathway Protein_Kinases->Caspase_Independent activates G2M_Arrest G2/M Arrest Protein_Kinases->G2M_Arrest Cytochrome_c Cytochrome c Smac/DIABLO Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspase_Independent->Apoptosis Caspases->Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound or Staurosporine start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Flow Cytometry) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells flow->apoptosis_quant protein_levels Analysis of Apoptotic Markers western->protein_levels

References

Validating the Specificity of Ilimaquinone for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilimaquinone (IQ), a sesquiterpenoid quinone isolated from marine sponges, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1] Understanding the precise molecular targets of this compound and validating its specificity is crucial for its development as a potential therapeutic agent and as a chemical probe to dissect complex cellular processes. This guide provides a comparative analysis of this compound's performance against other well-characterized molecules, supported by experimental data and detailed protocols to aid researchers in their investigations.

Product Performance Comparison: Targeting Key Cellular Processes

The specificity of a compound is a critical determinant of its utility in research and medicine. The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and its alternatives against their respective molecular targets.

Table 1: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

CompoundPDK1 IC50 (nM)PDK2 IC50 (nM)PDK3 IC50 (nM)PDK4 IC50Reference(s)
This compound (IQ) Kd: 14,640 nM---[2]
JX0649101313>10,000 nM[3][4][5][6]
AZD754536.8 - 876.4600Stimulatory[7][8][9][10]

Table 2: Disruption of Golgi Apparatus Function

CompoundTarget/MechanismIC50Reference(s)
This compound (IQ) Golgi Vesiculation~10.6-13.5 µM (cell proliferation)[11]
Brefeldin A (BFA)Inhibition of protein transport from ER to Golgi0.2 µM (cell differentiation in HCT 116)[12][13]

Mechanism of Action: A Comparative Analysis

Disruption of the Golgi Apparatus: this compound vs. Brefeldin A

A primary and well-documented effect of this compound is the disruption of the Golgi apparatus, leading to its complete vesiculation.[14] This action blocks protein transport at the cis-Golgi, effectively halting the secretory pathway.[15][16]

Brefeldin A (BFA) is another widely used inhibitor of protein transport that affects the Golgi. However, the mechanisms of IQ and BFA are distinct. BFA inhibits guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factor (Arf) proteins, which are crucial for the formation of COPI-coated vesicles.[17][18][19] This leads to the redistribution of Golgi proteins into the endoplasmic reticulum (ER), a phenomenon known as retrograde transport.[20][21] In contrast, this compound treatment prevents the association of β-COP (a component of the COPI coat) and Arf with Golgi membranes but does not induce this retrograde transport of Golgi enzymes into the ER.[14]

G cluster_0 This compound (IQ) Effect cluster_1 Brefeldin A (BFA) Effect IQ This compound Golgi_IQ Golgi Apparatus IQ->Golgi_IQ Induces Vesicles Vesiculated Golgi Golgi_IQ->Vesicles Fragmentation ProteinTransport_Block_IQ Protein Transport Blocked (No Retrograde Transport) Vesicles->ProteinTransport_Block_IQ BFA Brefeldin A Arf_GEF Arf-GEF BFA->Arf_GEF Inhibits Golgi_BFA Golgi Apparatus ER Endoplasmic Reticulum Golgi_BFA->ER Retrograde Transport ProteinTransport_Block_BFA Protein Transport Blocked (Retrograde Transport to ER) ER->ProteinTransport_Block_BFA

Differential Effects of this compound and Brefeldin A on the Golgi Apparatus.
Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1)

Recent studies have identified Pyruvate Dehydrogenase Kinase 1 (PDK1) as a molecular target of this compound.[2][22] PDK1 is a key enzyme in cellular metabolism, and its inhibition can shift cancer cells from glycolysis towards oxidative phosphorylation, leading to apoptosis.[23] this compound has been shown to bind to the ATP-binding pocket of PDK1.[2][23]

In comparison, JX06 is a potent and covalent inhibitor of PDK1, 2, and 3, while AZD7545 is a potent inhibitor of PDK1 and 2 but stimulates PDK4 activity.[3][5][6][7][8][9][10] The quantitative data in Table 1 highlights the different potency and selectivity profiles of these compounds.

Induction of Apoptosis and Modulation of Signaling Pathways

This compound induces apoptosis in various cancer cell lines through a mitochondria-mediated pathway.[24] This process is associated with the upregulation of the pro-apoptotic protein GADD153 (also known as CHOP).[1] Furthermore, this compound has been shown to inhibit the DNA binding of the transcription factor NF-κB, although this may not be its primary anticancer mechanism.[1] The activation of ROS-ERK/p38 MAPK-CHOP signaling pathways also contributes to its pro-apoptotic effects by sensitizing cancer cells to TRAIL-induced apoptosis.[25]

G cluster_0 Cellular Effects IQ This compound ROS ↑ ROS Generation IQ->ROS NFkB NF-κB Inhibition IQ->NFkB ERK_p38 ↑ ERK/p38 MAPK Activation ROS->ERK_p38 CHOP ↑ CHOP (GADD153) Upregulation ERK_p38->CHOP DR4_DR5 ↑ Death Receptor (DR4/DR5) Expression CHOP->DR4_DR5 Caspase8 ↑ Caspase-8 Activation DR4_DR5->Caspase8 Caspase3 ↑ Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling Pathways Modulated by this compound Leading to Apoptosis.

Experimental Protocols

To facilitate the validation of this compound's specificity, detailed protocols for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

G cluster_workflow CETSA Workflow A 1. Cell Culture Grow cells to desired confluency. B 2. Compound Treatment Incubate cells with this compound or vehicle control. A->B C 3. Heat Shock Expose cell lysates to a temperature gradient. B->C D 4. Lysis & Centrifugation Lyse cells and separate soluble and aggregated proteins. C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot or other methods. D->E F 6. Data Analysis Plot protein levels vs. temperature to determine thermal shift. E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Plate cells at an appropriate density and grow overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell lysate and heat at different temperatures for a fixed time (e.g., 3 minutes), followed by cooling.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting, ELISA, or mass spectrometry.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

In Vitro Kinase Assay for PDK1 Inhibition

This assay directly measures the enzymatic activity of PDK1 in the presence of this compound.

Methodology:

  • Reagents: Recombinant human PDK1, its substrate (e.g., a peptide derived from the pyruvate dehydrogenase E1α subunit), ATP (radiolabeled or with a detection system), and this compound.

  • Reaction Setup: In a microplate, combine PDK1, the substrate, and varying concentrations of this compound in a kinase assay buffer.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as autoradiography (with radiolabeled ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product.

  • Data Analysis: Plot the percentage of kinase activity against the concentration of this compound to determine the IC50 value.

Golgi Vesiculation Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the morphology of the Golgi apparatus.

Methodology:

  • Cell Culture: Grow adherent cells on coverslips.

  • Treatment: Treat the cells with this compound, Brefeldin A (as a positive control), and a vehicle control for a specified time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against a Golgi marker protein (e.g., GM130, Giantin).

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the Golgi morphology using a fluorescence microscope.

  • Analysis: Compare the Golgi structure in treated cells to the control. A fragmented and vesicular appearance indicates Golgi disruption.

Apoptosis Assay (Western Blot for Caspase Cleavage)

This assay detects the activation of caspases, key executioners of apoptosis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against cleaved caspase-3 and PARP.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: The appearance of the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[26][27]

This guide provides a framework for researchers to rigorously validate the specificity of this compound for its molecular targets. By employing these comparative approaches and detailed experimental protocols, the scientific community can further elucidate the mechanisms of action of this promising natural product and pave the way for its potential therapeutic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Ilimaquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling ilimaquinone, a bioactive marine metabolite, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its inherent hazardous properties, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety protocols.

Key Properties and Hazards of this compound

This compound is a sesquiterpenoid quinone first isolated from marine sponges.[1] Its utility in research, including anticancer and antiviral studies, is significant.[2][3] However, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Understanding its chemical and physical properties is fundamental to safe handling and disposal.

PropertyValue
Chemical Formula C22H30O4[1][2][4][5]
Molar Mass 358.47 g·mol−1[1][2][3][5]
Appearance Red solid[3][6]
Solubility Soluble in DMSO (200 mg/mL)[3][6]
Storage Temperature -20°C[2][3][4][6]
CAS Number 71678-03-0[1][2][3][4]

Procedural Steps for this compound Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Engineering Controls: Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[4] All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4] An accessible safety shower and eye wash station are mandatory.[4]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container. The container must be compatible with chemical waste and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Given its high aquatic toxicity, this compound solutions must not be disposed of down the drain.[4]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

4. Temporary Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic.

5. Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.[4] Provide them with a complete and accurate description of the waste.

Experimental Protocol for Decontamination of Labware: For non-disposable labware (e.g., glassware) that has come into contact with this compound, a triple-rinse procedure is recommended:

  • Rinse the labware three times with a suitable solvent in which this compound is soluble, such as DMSO or acetone.

  • Collect all rinsate as hazardous liquid waste.[7]

  • After the triple rinse, the labware can typically be washed using standard laboratory procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps storage Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilimaquinone
Reactant of Route 2
Ilimaquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.